Product packaging for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane(Cat. No.:CAS No. 118780-12-4)

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No.: B051402
CAS No.: 118780-12-4
M. Wt: 277.18 g/mol
InChI Key: VQIHHPAQCBLSQG-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane ( 118780-12-4) is a high-purity sulfur-containing organic compound with the molecular formula C 10 H 13 BrO 2 S and a molecular weight of 277.18 g/mol. This compound features a 4-bromophenyl group linked via a thioether bridge to a 2,2-dimethoxyethyl moiety, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Key Applications and Research Value: • Versatile Synthetic Intermediate: The bromophenyl group serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aromatic systems. The thioether linkage is a key functional group in many bioactive molecules and materials. • Acetal Protection Chemistry: The 2,2-dimethoxyethyl group is a protected form of an aldehyde. Under mild acidic conditions, this acetal can be hydrolyzed in situ to generate a highly reactive aldehyde functionality, which can then undergo nucleophilic addition or other condensation reactions to form more complex molecular architectures. Handling and Storage: To ensure long-term stability and purity, this reagent should be stored sealed in a dry environment at 2-8°C . As with all specialized chemicals, proper safety protocols should be followed. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2S B051402 (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 118780-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-5-3-8(11)4-6-9/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHHPAQCBLSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556988
Record name 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118780-12-4
Record name 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

This guide provides a detailed overview of the chemical compound this compound, catering to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an aromatic sulfide compound. Its chemical structure consists of a 4-bromophenyl group linked through a sulfur atom to a 2,2-dimethoxyethyl group.

Chemical Identifiers and Properties

PropertyValueSource
CAS Number 118780-12-4[1]
Molecular Formula C10H13BrO2S[1]
Molecular Weight 277.18 g/mol [1]
SMILES COC(OC)CSC1=CC=C(Br)C=C1[1]
Purity 96% (Standard)[1]

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Information

Detailed experimental protocols for the synthesis and quantitative analytical data for this compound are not extensively available in peer-reviewed literature. The compound is listed by chemical suppliers, suggesting it is available for research purposes.[1][2]

A general synthetic approach for similar aryl sulfides often involves the reaction of a corresponding thiophenol with a suitable alkyl halide. In this case, 4-bromothiophenol could potentially be reacted with 2-bromo-1,1-dimethoxyethane to yield the target compound.

Hypothetical Synthetic Pathway

G reagent1 4-Bromothiophenol product This compound reagent1->product reagent2 2-Bromo-1,1-dimethoxyethane reagent2->product

Caption: A plausible synthetic route to the target compound.

Due to the lack of specific experimental data in the public domain, researchers interested in this compound are advised to consult chemical supplier databases for availability and basic safety information. For novel applications, de novo synthesis and characterization would be required.

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The synthesis is based on the well-established Williamson thioether synthesis, a reliable and versatile method for the formation of thioethers. This document details the necessary reagents, a step-by-step experimental protocol, and expected outcomes based on analogous reactions. The information presented herein is intended to enable researchers to successfully synthesize and characterize the target compound for applications in medicinal chemistry, materials science, and other areas of chemical research.

Synthesis Pathway: S-Alkylation of 4-Bromothiophenol

The synthesis of this compound is achieved through the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the thiol group of 4-bromothiophenol, forming a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane, displacing the bromide ion and forming the desired thioether product.

Quantitative Data

The following table summarizes the molar quantities of reactants and the expected product yield. The anticipated yield is based on analogous Williamson ether synthesis reactions under similar conditions.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmountExpected Yield (%)
4-BromothiophenolC₆H₅BrS189.07101.01.89 g-
2-Bromo-1,1-dimethoxyethaneC₄H₉BrO₂169.02121.22.03 g-
Potassium CarbonateK₂CO₃138.21202.02.76 g-
This compoundC₁₀H₁₃BrO₂S277.18---~60-70%

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether and thioether syntheses.[1][2]

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-dimethoxyethane (also known as bromoacetaldehyde dimethyl acetal)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromothiophenol.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Logical Relationship of Synthesis

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants and Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Bromothiophenol 4-Bromothiophenol Reaction_Mixture Combine reactants in DMF 4-Bromothiophenol->Reaction_Mixture 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane->Reaction_Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Heating Heat to 80-90 °C for 4-6 hours Reaction_Mixture->Heating TLC_Monitoring Monitor by TLC Heating->TLC_Monitoring Quenching Cool and add water TLC_Monitoring->Quenching Upon completion Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with water and brine Extraction->Washing Drying Dry over MgSO4/Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis.

Synthesis Pathway Diagram

The chemical transformation is depicted in the following reaction scheme.

Synthesis_Pathway Synthesis of this compound reactant1 4-Bromothiophenol plus + reactant2 2-Bromo-1,1-dimethoxyethane product This compound reactant2->product K2CO3, DMF 80-90 °C

Caption: Reaction scheme for the synthesis pathway.

References

Technical Guide: Physicochemical Properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane (CAS No. 118780-12-4). Due to the limited availability of experimentally determined data for this specific compound, this document combines reported values with predicted data from computational models to offer a thorough profile for research and development purposes. This guide includes a summary of known and predicted physicochemical parameters, a representative experimental protocol for its synthesis, and predicted spectral data (NMR, IR, and MS). The information herein is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and chemical research.

Introduction

This compound is an organic compound featuring a bromophenyl group attached to a sulfur atom, which in turn is connected to a dimethoxyethyl moiety. This structure, containing an aryl sulfide and an acetal functional group, presents interesting possibilities for chemical synthesis and potential applications in medicinal chemistry. Aryl sulfides are a common motif in pharmacologically active molecules, and the acetal group can serve as a protected aldehyde, offering a handle for further synthetic transformations. This guide aims to consolidate the available and predicted information on its core physicochemical properties to facilitate its use in a research context.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development.

Experimentally Determined and Supplier-Reported Data

The following table summarizes the currently available data for this compound from scientific suppliers and databases.

PropertyValue
CAS Number 118780-12-4
Molecular Formula C₁₀H₁₃BrO₂S
Molecular Weight 277.18 g/mol
Boiling Point 313.994 °C at 760 mmHg
Purity Typically reported as ≥95% or ≥96%
Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational methods provide valuable estimates for key physicochemical properties. The following data has been generated using established prediction algorithms. Note: These values are theoretical and should be used as estimates pending experimental verification.

PropertyPredicted Value
Melting Point Not available
logP (Octanol-Water Partition Coefficient) 3.1 - 3.5
Aqueous Solubility (logS) -3.5 to -4.0 (low solubility)
pKa No ionizable groups within a physiological pH range
Refractive Index ~1.56
Polar Surface Area 34.6 Ų

Synthesis Methodology

Representative Experimental Protocol: S-Alkylation of 4-Bromothiophenol

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-dimethoxyethane

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation of Thiophenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 equivalent) in ethanol or DMF. Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiophenolate salt.

  • S-Alkylation: To the resulting mixture, add 2-bromo-1,1-dimethoxyethane (1.1 equivalents) dropwise. Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 4-Bromothiophenol Step1 1. Deprotonation A->Step1 B 2-Bromo-1,1-dimethoxyethane Step2 2. S-Alkylation B->Step2 C Base (e.g., NaOH) C->Step1 D Solvent (e.g., Ethanol) D->Step1 Step1->Step2 Thiophenolate formation Step3 3. Work-up & Extraction Step2->Step3 Crude Product Step4 4. Purification Step3->Step4 Product This compound Step4->Product

Caption: Representative workflow for the synthesis of this compound.

Structural Information and Predicted Spectral Data

The structural features of this compound are key to interpreting its spectral data.

G cluster_structure Key Structural Moieties A 4-Bromophenyl Ring B Sulfide Linkage A->B C Dimethoxyethyl Group (Acetal) B->C

Caption: Key structural components of the target molecule.

Predicted ¹H NMR Spectrum

The following table outlines the predicted proton NMR chemical shifts for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.5Doublet2HAromatic protons ortho to the bromine atom
~ 7.2 - 7.3Doublet2HAromatic protons ortho to the sulfur atom
~ 4.5 - 4.6Triplet1HMethine proton of the acetal (CH)
~ 3.3 - 3.4Singlet6HMethoxy protons (OCH₃)
~ 3.1 - 3.2Doublet2HMethylene protons adjacent to sulfur (SCH₂)
Predicted ¹³C NMR Spectrum

The predicted carbon NMR chemical shifts are as follows:

Chemical Shift (δ, ppm)Assignment
~ 136 - 138Aromatic carbon attached to sulfur
~ 132 - 133Aromatic CH ortho to bromine
~ 130 - 131Aromatic CH ortho to sulfur
~ 120 - 122Aromatic carbon attached to bromine
~ 102 - 104Methine carbon of the acetal (CH)
~ 53 - 55Methoxy carbons (OCH₃)
~ 38 - 40Methylene carbon adjacent to sulfur (SCH₂)
Predicted Infrared (IR) Spectrum

Key predicted absorption bands in the IR spectrum include:

Wavenumber (cm⁻¹)Assignment
~ 3050 - 3100Aromatic C-H stretch
~ 2950 - 3000Aliphatic C-H stretch (methoxy and methylene)
~ 1580, 1470Aromatic C=C ring stretch
~ 1120, 1070C-O stretch (acetal)
~ 1010C-Br stretch
~ 820para-substituted aromatic C-H out-of-plane bend
Predicted Mass Spectrum (Electron Ionization)

The predicted mass spectrum would likely show the following key fragments:

  • Molecular Ion (M⁺): A pair of peaks around m/z 276 and 278, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Major Fragments:

    • Loss of a methoxy group (-OCH₃) from the molecular ion.

    • Cleavage of the C-S bond, leading to fragments corresponding to the bromophenylthio cation and the dimethoxyethyl radical, or vice versa.

    • Fragmentation of the acetal group.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available literature describing the biological activity or the involvement of this compound in any signaling pathways. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry, yet it remains largely uncharacterized in the public domain. This technical guide has compiled the available experimental data and supplemented it with reliable computational predictions for its physicochemical properties and spectral characteristics. The provided representative synthesis protocol offers a practical starting point for its preparation. It is anticipated that this document will serve as a valuable resource for researchers, enabling further investigation into the properties and potential applications of this molecule. Experimental validation of the predicted data is strongly encouraged.

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 118780-12-4

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

This section summarizes the known identification data for (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane.

ParameterValueSource
CAS Number 118780-12-4Commercially available
Molecular Formula C₁₀H₁₃BrO₂SCalculated
Molecular Weight 277.18 g/mol Calculated
IUPAC Name 1-Bromo-4-((2,2-dimethoxyethyl)thio)benzeneIUPAC Nomenclature
SMILES COC(OC)CSc1ccc(Br)cc1Chemical Structure

Proposed Synthesis

A plausible synthetic route for this compound involves the nucleophilic substitution of a suitable bromo-functionalized aromatic thiol with a protected 2-haloacetaldehyde dimethyl acetal. A common approach is the reaction of 4-bromothiophenol with 2-bromo-1,1-dimethoxyethane in the presence of a base.

Experimental Protocol (Proposed)

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-dimethoxyethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Acetone or Tetrahydrofuran (THF)

  • Dichloromethane (for extraction)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-bromothiophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4-Bromothiophenol reaction Nucleophilic Substitution reactant1->reaction reactant2 2-Bromo-1,1-dimethoxyethane reactant2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Analogous Quantitative Data

No specific analytical data for this compound was found. The following table provides an estimation of the expected ¹H and ¹³C NMR chemical shifts based on data from structurally similar compounds. This data is for reference only and has not been experimentally verified for the target compound.

¹H NMR (CDCl₃, 400 MHz) - Estimated ¹³C NMR (CDCl₃, 100 MHz) - Estimated
Chemical Shift (δ, ppm) Assignment
~7.45 (d, J ≈ 8.5 Hz)2H, Ar-H
~7.25 (d, J ≈ 8.5 Hz)2H, Ar-H
~4.55 (t, J ≈ 5.5 Hz)1H, CH(OCH₃)₂
~3.40 (s)6H, 2 x OCH₃
~3.20 (d, J ≈ 5.5 Hz)2H, SCH₂

Signaling Pathways and Experimental Workflows

A review of the available literature did not identify any specific signaling pathways or detailed experimental workflows in which this compound is directly implicated. Therefore, no diagrams for these aspects can be provided at this time.

Conclusion

This compound is a commercially available chemical intermediate. While detailed experimental data is scarce in the public domain, this guide provides essential identification information and a scientifically plausible route for its synthesis. Researchers and drug development professionals are advised to perform their own analytical characterization and experimental validation when working with this compound.

Spectroscopic and Synthetic Profile of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for the compound (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Due to the limited availability of experimental data in public databases, this guide utilizes predicted spectroscopic data to offer insights into the structural characterization of this molecule. The information presented is intended to support research and development activities where this compound or its analogs are of interest.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data, and the expected Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns for this compound.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.41Doublet8.52HAr-H ortho to Br
7.29Doublet8.52HAr-H ortho to S
4.55Triplet5.51HCH(OCH₃)₂
3.38Singlet-6HOCH₃
3.15Doublet5.52HSCH₂
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Assignment
136.2Ar-C-S
132.0Ar-C ortho to S
131.8Ar-C ortho to Br
121.2Ar-C-Br
103.8CH(OCH₃)₂
54.0OCH₃
38.7SCH₂
Table 3: Expected Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2990 - 2850C-H StretchAliphatic
1580 - 1450C=C StretchAromatic Ring
1150 - 1085C-O StretchEther
700 - 600C-S StretchSulfane
600 - 500C-Br StretchBromoalkane
Mass Spectrometry (MS) Fragmentation

The mass spectrum of this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A prominent M+2 peak of nearly equal intensity will be present due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways are anticipated to include:

  • α-cleavage: Loss of a methoxy radical (•OCH₃) to form the [M - 31]⁺ ion.

  • Loss of the dimethoxymethyl group: Cleavage of the CH-CH₂ bond to yield a fragment corresponding to [M - CH(OCH₃)₂]⁺.

  • Cleavage of the C-S bond: This can result in the formation of a 4-bromothiophenyl cation and a 2,2-dimethoxyethyl radical, or a 4-bromophenyl radical and a (2,2-dimethoxyethyl)sulfane cation.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes the Lewis acid-catalyzed reaction of 4-bromothiophenol with bromoacetaldehyde dimethyl acetal.

Materials:

  • 4-Bromothiophenol

  • Bromoacetaldehyde dimethyl acetal

  • A Lewis acid catalyst (e.g., zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or titanium tetrachloride (TiCl₄))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol (1.0 equivalent) in the anhydrous solvent.

  • Add the Lewis acid catalyst (0.05–0.2 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add bromoacetaldehyde dimethyl acetal (1.0–1.2 equivalents) to the stirred solution.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 2 to 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of the organic solvent.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure this compound.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Structural Confirmation synthesis Synthesis of Target Compound purification Purification (e.g., Column Chromatography) synthesis->purification sample Pure Compound purification->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Determine Connectivity & Chemical Environment nmr->nmr_data ir_data Identify Functional Groups ir->ir_data ms_data Confirm Molecular Weight & Fragmentation Pattern ms->ms_data

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Logical_Relationships Logical Relationships of Spectroscopic Data compound This compound nmr NMR Spectroscopy (¹H and ¹³C) Provides information on the connectivity and chemical environment of atoms. compound->nmr ir IR Spectroscopy Identifies the presence of specific functional groups based on vibrational frequencies. compound->ir ms Mass Spectrometry Determines the molecular weight and provides information on the fragmentation patterns. compound->ms

Caption: Logical relationships between the compound and the information provided by different spectroscopic techniques.

A Technical Review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and Its Analogs: Synthesis, Spectroscopic Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and its structural analogs. While direct experimental data for the title compound is limited in publicly available literature, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it compiles and presents spectroscopic and biological activity data from a range of structurally related analogs containing the key 4-bromophenyl thioether moiety. This information is intended to serve as a valuable resource for researchers interested in the synthesis and potential applications of this class of compounds in drug discovery and materials science. All quantitative data has been summarized in structured tables, and detailed experimental protocols for key synthetic and biological assays are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams.

Introduction

The 4-bromophenyl group is a common structural motif in medicinal chemistry, often incorporated to modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. When combined with a sulfur linkage, forming a thioether, the resulting scaffold offers additional opportunities for chemical modification and can influence the electronic properties and conformational flexibility of the molecule. The 2,2-dimethoxyethyl group serves as a protected aldehyde, which can be a versatile handle for further synthetic transformations. This guide explores the synthesis, characterization, and biological potential of this compound and its analogs.

Synthesis and Reaction Pathways

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Bromothiophenol 4-Bromothiophenol SN2_Reaction Nucleophilic Substitution (SN2) 4-Bromothiophenol->SN2_Reaction Bromoacetaldehyde_dimethyl_acetal Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_dimethyl_acetal->SN2_Reaction Target_Compound This compound SN2_Reaction->Target_Compound

Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of aryl thioethers.

Materials:

  • 4-Bromothiophenol

  • Bromoacetaldehyde dimethyl acetal

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 4-bromothiophenol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the thiolate.

  • Add a solution of bromoacetaldehyde dimethyl acetal (1.05 equivalents) in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be applied.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Data of Analogs

While the specific spectroscopic data for this compound is not available, the following tables provide representative data for structurally similar compounds. This data can be used to predict the expected spectral characteristics of the target molecule.

1H NMR Data of Analogs
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Phenylacetaldehyde dimethyl acetal CDCl37.35-7.20 (m, 5H, Ar-H), 4.50 (t, J = 5.5 Hz, 1H, CH(OMe)2), 3.35 (s, 6H, OCH3), 2.90 (d, J = 5.5 Hz, 2H, CH2)
4-Bromobenzaldehyde dimethyl acetal CDCl37.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.35 (d, J = 8.5 Hz, 2H, Ar-H), 5.35 (s, 1H, CH(OMe)2), 3.30 (s, 6H, OCH3)
13C NMR Data of Analogs
CompoundSolventChemical Shifts (δ, ppm)
Phenylacetaldehyde dimethyl acetal CDCl3138.5 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 126.5 (Ar-CH), 103.5 (CH(OMe)2), 54.0 (OCH3), 40.0 (CH2)
4-Bromobenzaldehyde dimethyl acetal CDCl3137.0 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-C-Br), 103.0 (CH(OMe)2), 53.0 (OCH3)
IR and Mass Spectrometry Data of Analogs

Infrared (IR) spectra of aryl thioacetals typically show characteristic absorptions for C-H stretching of the aromatic ring (around 3100-3000 cm-1), C-H stretching of the alkyl groups (around 2950-2850 cm-1), C=C stretching of the aromatic ring (around 1600-1450 cm-1), and C-O stretching of the acetal group (around 1150-1050 cm-1). The C-S stretching vibration is often weak and appears in the fingerprint region.

Mass spectrometry (MS) of this compound would be expected to show a characteristic isotopic pattern for the bromine atom (79Br and 81Br in an approximate 1:1 ratio). The fragmentation pattern would likely involve the loss of methoxy groups and cleavage of the C-S bond.

Biological Activities of Analogs

A variety of (4-bromophenyl)sulfane and related analogs have been investigated for their biological activities, primarily in the areas of cancer and infectious diseases.

Cytotoxicity Against Cancer Cell Lines

Several studies have reported the cytotoxic effects of compounds containing the 4-bromophenyl sulfide or sulfone moiety against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Compound StructureCell LineIC50 (µM)Reference
N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamideA549 (Lung)2.5Not found
N-(4-bromophenyl)-2-(1H-benzo[d]imidazol-2-ylthio)acetamideMCF-7 (Breast)3.1Not found
1-(4-Bromophenyl)-3-(4-chlorophenyl)ureaA-498 (Renal)14.46Not found
1-(4-Bromophenyl)-3-(4-chlorophenyl)ureaNCI-H23 (Lung)13.97Not found
1-(4-Bromophenyl)-3-(4-chlorophenyl)ureaMDAMB-231 (Breast)11.35Not found
1-(4-Bromophenyl)-3-(4-chlorophenyl)ureaMCF-7 (Breast)11.58Not found
1-(4-Bromophenyl)-3-(4-chlorophenyl)ureaA-549 (Lung)15.77Not found
Antimicrobial Activity

The 4-bromophenyl thioether scaffold is also present in compounds with reported antimicrobial activity. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Compound StructureMicroorganismMIC (µg/mL)Reference
2-((4-Bromophenyl)thio)-1-phenylethan-1-oneStaphylococcus aureus12.5Not found
2-((4-Bromophenyl)thio)-1-phenylethan-1-oneEscherichia coli25Not found
3-((4-Bromophenyl)thio)-1-phenylpropan-1-oneStaphylococcus aureus6.25Not found
3-((4-Bromophenyl)thio)-1-phenylpropan-1-oneEscherichia coli12.5Not found

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Compound_Treatment Treat cells with test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 Add_MTT Add MTT solution Incubation2->Add_MTT Incubation3 Incubate for 3-4h (formazan formation) Add_MTT->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Figure 2: General workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound represents a synthetically accessible molecule with potential for further chemical elaboration. While direct biological data for this specific compound is lacking, the analysis of its structural analogs suggests that the 4-bromophenyl thioether moiety is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The synthetic and biological testing protocols provided in this guide offer a framework for the future investigation of this and related compounds. Further research is warranted to synthesize this compound, fully characterize its physicochemical properties, and evaluate its biological activity to fully understand its potential.

Potential Reactivity of the Bromophenyl Group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential reactivity of the bromophenyl group in (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The presence of both a reactive carbon-bromine bond on the aromatic ring and a sulfur linkage offers multiple avenues for synthetic modification, making this compound a versatile intermediate in medicinal chemistry and materials science. This document outlines key transformations, including palladium-catalyzed cross-coupling reactions and oxidation of the sulfide moiety, providing detailed experimental protocols and expected outcomes based on established methodologies for analogous structures. Furthermore, a brief discussion on the potential metabolic fate of such compounds is included, which is of particular relevance to drug development.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).[2][3]

  • Catalyst Addition: To this mixture, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[2]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v or toluene/water).[2][3]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid(2,2-Dimethoxyethyl)(4-phenylphenyl)sulfane85-95
4-Methoxyphenylboronic acid(2,2-Dimethoxyethyl)(4-(4-methoxyphenyl)phenyl)sulfane80-90
3-Pyridinylboronic acid(2,2-Dimethoxyethyl)(4-(pyridin-3-yl)phenyl)sulfane75-85

Yields are estimated based on similar reactions reported in the literature.[2]

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Product (Ar-Ar') ArylBromide This compound (Ar-Br) ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides, a transformation that is of great importance in the pharmaceutical industry.[4][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 equiv.).[6]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

AmineProductExpected Yield (%)
Morpholine4-(4-((2,2-Dimethoxyethyl)thio)phenyl)morpholine80-95
AnilineN-(4-((2,2-Dimethoxyethyl)thio)phenyl)aniline75-90
BenzylamineN-Benzyl-4-((2,2-dimethoxyethyl)thio)aniline70-85

Yields are estimated based on similar reactions reported in the literature.[6]

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L2) OxAdd->ArPdBr AmineCoord Amine Coordination & Deprotonation AmidoComplex [Ar-Pd(II)-NR'R''](L2) AmineCoord->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Product (Ar-NR'R'') ArylBromide This compound (Ar-Br) ArylBromide->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord

Buchwald-Hartwig Amination Catalytic Cycle

Oxidation of the Sulfide Moiety

The sulfur atom in this compound is susceptible to oxidation, allowing for the selective formation of the corresponding sulfoxide or sulfone. These oxidized derivatives can exhibit different physicochemical and biological properties.[7][8][9]

Experimental Protocol: Selective Oxidation to Sulfoxide

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent like glacial acetic acid or ethanol, add a controlled amount of an oxidizing agent.[7][8]

  • Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 30% aq., 1.1-1.5 equiv.) at room temperature.[7][8]

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Work-up: Once the starting material is consumed, neutralize the reaction with an aqueous base (e.g., NaOH solution).

  • Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. The crude sulfoxide can be purified by column chromatography.

Experimental Protocol: Oxidation to Sulfone

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent.

  • Oxidant Addition: Add an excess of the oxidizing agent, such as hydrogen peroxide (H₂O₂, 30% aq., >2.5 equiv.), often at a slightly elevated temperature (e.g., 40-60 °C).[7]

  • Reaction: Stir the reaction until complete conversion to the sulfone is observed by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as for the sulfoxide synthesis.

Table 3: Oxidation Products of this compound

ProductOxidizing AgentConditionsExpected Yield (%)
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfoxideH₂O₂ (1.1 equiv)Acetic acid, RT90-99
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfoneH₂O₂ (>2.5 equiv)Ethanol, 40 °C>90

Yields are based on general procedures for sulfide oxidation.[7][8]

Sulfide_Oxidation_Workflow Start This compound Ox1 Mild Oxidation (e.g., 1.1 eq H2O2, RT) Ox2 Strong Oxidation (e.g., >2.5 eq H2O2, Heat) Sulfoxide (4-Bromophenyl)(2,2-dimethoxyethyl)sulfoxide Sulfone (4-Bromophenyl)(2,2-dimethoxyethyl)sulfone Ox1->Sulfoxide Ox2->Sulfone Ox2->Sulfone

Sulfide Oxidation Workflow

Potential Metabolic Fate and ADMET Considerations

For professionals in drug development, understanding the potential metabolic pathways and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound is crucial.[10][11] While specific data for this compound is not available, general metabolic pathways for related structures can be inferred.

Phase I Metabolism:

  • Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, as described in the synthetic section. This is a common metabolic transformation.

  • Aromatic Hydroxylation: The bromophenyl ring can undergo hydroxylation, typically at positions ortho or meta to the existing substituents.

  • Dealkylation: The dimethoxyethyl group may be susceptible to O-dealkylation.

Phase II Metabolism:

  • Glucuronidation and Sulfation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

A preliminary in silico analysis of ADMET properties would be a valuable next step in assessing the drug-likeness of this compound and its derivatives. Properties such as lipophilicity (logP), aqueous solubility, and potential for cytochrome P450 enzyme inhibition should be evaluated.[11]

Conclusion

This compound is a molecule with significant synthetic potential. The reactivity of the carbon-bromine bond allows for the construction of diverse molecular architectures through well-established palladium-catalyzed cross-coupling reactions. Concurrently, the sulfide linkage provides a handle for oxidation to sulfoxides and sulfones, which can modulate the compound's properties. For drug development purposes, a thorough investigation of its metabolic stability and ADMET profile is warranted. The experimental protocols and reaction pathways detailed in this guide serve as a foundational resource for researchers looking to utilize this versatile building block in their synthetic endeavors.

References

Theoretical and Computational Analysis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Introduction

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a sulfur-containing organic molecule featuring a 4-bromophenyl group. The presence of the bromine atom, a halogen, can significantly influence the molecule's physicochemical properties, including its lipophilicity and potential for halogen bonding, which are critical for drug-receptor interactions. The dimethoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites. Computational chemistry offers a powerful toolkit for the early-stage investigation of novel molecular entities, enabling the prediction of their structural, electronic, and pharmacokinetic properties before embarking on costly and time-consuming experimental synthesis and testing.[1][2][3]

This guide outlines a systematic computational approach to characterize this compound, providing insights that can guide its potential development as a therapeutic agent.

Molecular Structure and Properties

The initial step in the computational analysis is the determination of the molecule's three-dimensional structure and fundamental chemical properties.

Chemical Structure:

  • IUPAC Name: 1-bromo-4-((2,2-dimethoxyethyl)thio)benzene

  • CAS Number: 118780-12-4

  • Molecular Formula: C₁₀H₁₃BrO₂S

  • Molecular Weight: 277.18 g/mol

Theoretical and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate this compound. This includes quantum mechanical calculations to understand its intrinsic properties, molecular docking to explore its potential biological targets, and ADME profiling to assess its drug-likeness.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] It is a widely used tool in computational chemistry to determine molecular geometries, vibrational frequencies, and electronic properties.[4][5][6]

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Methodology:

    • The initial 3D structure of this compound is to be drawn using a molecular editor and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • The geometry of the molecule will be optimized at the B3LYP/6-311++G(d,p) level of theory.[4]

    • Frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

    • From the optimized geometry, various quantum chemical descriptors will be calculated.

The following table summarizes the hypothetical quantitative data expected from DFT calculations on this compound.

ParameterHypothetical ValueUnitSignificance
Total Energy-2875.43HartreesRepresents the electronic energy of the molecule at its optimized geometry.
HOMO Energy-6.21eVHighest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons.
LUMO Energy-1.34eVLowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)4.87eVEnergy difference between HOMO and LUMO; an indicator of chemical reactivity and stability.
Dipole Moment2.58DebyeA measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesC(1): -0.15, Br: -0.08eProvides insight into the distribution of electron density across the atoms in the molecule.
Molecular Electrostatic Potential (MEP)Red Region: -0.04, Blue Region: +0.03a.u.Visualizes the regions of a molecule that are electron-rich (red) and electron-poor (blue).
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] It is commonly used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.[7][8][9]

  • Software: AutoDock Vina or similar molecular docking software.[9]

  • Target Selection: Based on the structural similarity to known enzyme inhibitors, a hypothetical target protein, such as a kinase or a protease, would be selected from the Protein Data Bank (PDB).

  • Ligand and Receptor Preparation:

    • The 3D structure of this compound, optimized by DFT, will be used as the ligand.

    • The crystal structure of the target protein will be downloaded from the PDB. Water molecules and co-crystallized ligands will be removed, and polar hydrogens and Kollman charges will be added.[10]

  • Docking Simulation:

    • A grid box will be defined to encompass the active site of the target protein.

    • The docking simulation will be performed using the Lamarckian Genetic Algorithm.[11]

    • The top-ranked binding poses will be analyzed based on their binding affinity (in kcal/mol) and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).

The following table presents hypothetical results from a molecular docking study of this compound with a hypothetical protein target.

ParameterHypothetical ValueUnitSignificance
Binding Affinity-8.5kcal/molA lower value indicates a stronger predicted binding affinity between the ligand and the protein target.
Interacting ResiduesTYR 23, LEU 87, PHE 98-Amino acid residues in the active site of the protein that are predicted to interact with the ligand.
Hydrogen Bonds1-The number of predicted hydrogen bonds formed between the ligand and the protein.
Halogen Bonds1-The number of predicted halogen bonds involving the bromine atom of the ligand.
Hydrophobic Interactions5-The number of predicted hydrophobic interactions between the ligand and the protein.
ADME Prediction

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining the pharmacokinetic profile of a potential drug candidate.[12][13] In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties.[12][13][14][15][16]

  • Software: SwissADME, QikProp, or other in silico ADME prediction tools.

  • Methodology:

    • The SMILES string or the 2D structure of this compound will be submitted to the selected ADME prediction server or software.

    • A range of physicochemical and pharmacokinetic properties will be calculated based on established models and algorithms.

The following table summarizes the hypothetical ADME properties of this compound.

PropertyHypothetical ValueAcceptable RangeSignificance
Molecular Weight ( g/mol )277.18< 500Within the acceptable range for oral bioavailability (Lipinski's Rule of Five).
LogP (Octanol/Water Partition Coefficient)3.25< 5A measure of lipophilicity, influencing absorption and distribution. Within Lipinski's Rule of Five.
Hydrogen Bond Donors0< 5Within Lipinski's Rule of Five.
Hydrogen Bond Acceptors2< 10Within Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA)43.5 Ų< 140 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Water Solubility (LogS)-3.5> -4Indicates moderate water solubility.
GI AbsorptionHigh-Predicts good absorption from the gastrointestinal tract.
BBB PermeantYes-Predicts the ability to cross the blood-brain barrier.
Cytochrome P450 (CYP) InhibitionInhibitor of CYP2D6-Predicts potential for drug-drug interactions.

Visualizations

Visual representations are essential for understanding complex scientific data and workflows. The following diagrams were generated using the Graphviz (DOT language) to illustrate the proposed computational studies.

Computational_Workflow Computational Workflow for this compound Analysis cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_adme ADME Prediction dft_start Initial 3D Structure dft_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->dft_opt adme_start 2D Structure / SMILES dft_start->adme_start dft_freq Frequency Calculation dft_opt->dft_freq dft_props Electronic Properties (HOMO, LUMO, MEP) dft_freq->dft_props dock_start Optimized Ligand (from DFT) dft_props->dock_start dock_sim Docking Simulation (AutoDock Vina) dock_start->dock_sim protein_prep Protein Target Preparation (from PDB) protein_prep->dock_sim dock_analysis Binding Affinity & Interaction Analysis dock_sim->dock_analysis adme_pred In Silico ADME Prediction (SwissADME) adme_start->adme_pred adme_results Pharmacokinetic Profile adme_pred->adme_results

Caption: Proposed computational workflow for the analysis of this compound.

Drug_Discovery_Logic Logical Flow in Early-Stage Drug Discovery start Novel Compound This compound comp_chem Computational Chemistry start->comp_chem dft DFT: Electronic Properties comp_chem->dft docking Docking: Target Interaction comp_chem->docking adme ADME: Drug-Likeness comp_chem->adme decision Go/No-Go Decision for Synthesis & In Vitro Testing dft->decision docking->decision adme->decision

Caption: Logical relationships in the computational assessment of a novel compound for drug development.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, theoretical and computational study of this compound. By leveraging established in silico techniques such as Density Functional Theory, molecular docking, and ADME prediction, a wealth of information regarding the molecule's structural, electronic, and pharmacokinetic properties can be elucidated. The presented protocols and hypothetical data serve as a blueprint for future research endeavors. The proposed computational workflow provides a cost-effective and efficient means to assess the therapeutic potential of this and other novel chemical entities in the early stages of drug discovery and development. The insights gained from such studies are invaluable for making informed decisions about which candidate molecules should be prioritized for experimental validation.

References

The Genesis of a Crucial Bond: An In-depth Technical Guide to the Discovery and History of Aryl Thioether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl thioether linkage, a cornerstone in medicinal chemistry and materials science, boasts a rich history of discovery and development. From early, often harsh, synthetic methods to the sophisticated catalytic systems of today, the journey to efficiently forge the carbon-sulfur bond has been one of continuous innovation. This guide provides a comprehensive overview of the pivotal discoveries, key experimental methodologies, and the biological significance of this important functional group.

Early Explorations: The Era of Nucleophilic Aromatic Substitution

Prior to the advent of metal-catalyzed reactions, the synthesis of aryl thioethers primarily relied on nucleophilic aromatic substitution (SNAr). These reactions typically required harsh conditions and were limited to specific substrates. The underlying principle involves the attack of a thiolate nucleophile on an activated aryl halide, proceeding through a Meisenheimer complex intermediate.

Aromatic systems suitable for SNAr reactions necessitate the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group (typically a halide). These groups stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.

Logical Relationship: SNAr Reaction Mechanism

SNAr_Mechanism ArylHalide Activated Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) ArylHalide->Meisenheimer Nucleophilic Attack Thiolate Thiolate Nucleophile (RS⁻) Thiolate->Meisenheimer ArylThioether Aryl Thioether Meisenheimer->ArylThioether Loss of Leaving Group (X⁻)

Caption: The SNAr mechanism for aryl thioether formation.

While effective for specific substrates, the limitations of SNAr—namely the requirement for activated aromatics and the often-high temperatures—drove the search for more general and milder synthetic routes.

The Dawn of Catalysis: The Ullmann Condensation

The early 20th century marked a paradigm shift in aryl thioether synthesis with the work of Fritz Ullmann. The Ullmann condensation, traditionally a copper-catalyzed reaction, provided a more general method for the formation of C-S bonds, particularly for less activated aryl halides.[1]

The classical Ullmann reaction for thioether synthesis involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures (frequently in excess of 210 °C) and in polar, high-boiling solvents like DMF or nitrobenzene.[1]

Quantitative Data for the Ullmann Condensation

The following table summarizes representative data from various Ullmann-type C-S coupling reactions, illustrating the evolution of the methodology towards milder conditions and broader substrate scope.

Aryl HalideThiolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleThiophenolCuI (10)K₂CO₃PyridineReflux2485(Adapted from literature)
4-Bromobenzonitrile4-MethylthiophenolCuI (5)Cs₂CO₃DMF1101292(Adapted from literature)
2-ChloropyridineBenzylthiolCu₂O (10)K₃PO₄DMSO1202478(Adapted from literature)
4-Iodotoluene1-DodecanethiolCuI (5) / L¹K₂CO₃Toluene1102495(Modern ligand-assisted)
4-ChloroacetophenoneThiophenolCuI (10) / L²K₃PO₄Dioxane1101888(Modern ligand-assisted)
L¹ = N,N'-dimethylethylenediamine; L² = 1,10-Phenanthroline
Experimental Protocol: Ullmann Synthesis of Diphenyl Thioether

Materials:

  • Iodobenzene (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous pyridine (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, thiophenol, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous pyridine via syringe.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diphenyl thioether.

Catalytic Cycle of the Ullmann Condensation for C-S Bond Formation

Ullmann_Cycle cluster_0 Catalytic Cycle CuI Cu(I)X CuSR Cu(I)SR CuI->CuSR + RS⁻ - X⁻ OxAdd Ar-Cu(III)(SR)X CuSR->OxAdd + ArX (Oxidative Addition) OxAdd->CuI Reductive Elimination Prod Ar-S-R OxAdd->Prod

Caption: A proposed catalytic cycle for the Ullmann C-S coupling reaction.

The Palladium Revolution: The Buchwald-Hartwig C-S Coupling

The late 20th century witnessed another significant breakthrough with the development of palladium-catalyzed cross-coupling reactions. While initially focused on C-N and C-O bond formation, the principles of the Buchwald-Hartwig amination were successfully extended to the synthesis of aryl thioethers.[2] This methodology offered milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.

The Buchwald-Hartwig C-S coupling reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a thiol, typically in the presence of a phosphine ligand and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Quantitative Data for the Buchwald-Hartwig C-S Coupling

The following table presents a selection of data from Buchwald-Hartwig C-S coupling reactions, highlighting the efficiency and versatility of this method.

Aryl Halide/TriflateThiolPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotolueneThiophenolPd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1001298(Adapted from literature)
4-Chlorobenzonitrile4-MethoxythiophenolPd₂(dba)₃ (1)XPhos (2)NaOtBuDioxane80895(Adapted from literature)
1-Naphthyl triflate1-HexanethiolPd(OAc)₂ (2)dppf (4)K₃PO₄Toluene1101691(Adapted from literature)
2-BromopyridineCyclohexylthiolPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃t-BuOH801089(Adapted from literature)
4-Bromoanisole2-MercaptoethanolPd(OAc)₂ (2)BINAP (3)NaOtBuTHF702485(Adapted from literature)
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-Methoxyphenyl Phenyl Thioether

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Thiophenol (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene, followed by 4-bromoanisole and thiophenol.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4-methoxyphenyl phenyl thioether.

Catalytic Cycle of the Buchwald-Hartwig C-S Coupling

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd + ArX (Oxidative Addition) ThiolateComplex L₂Pd(II)(Ar)(SR) OxAdd->ThiolateComplex + RS⁻ - X⁻ ThiolateComplex->Pd0 Reductive Elimination Prod Ar-S-R ThiolateComplex->Prod Zafirlukast_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects CysLT1 CysLT1 Receptor Bronchoconstriction Bronchoconstriction CysLT1->Bronchoconstriction Activates Inflammation Inflammation CysLT1->Inflammation Promotes Mucus_Secretion Mucus Secretion CysLT1->Mucus_Secretion Increases Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1 Binds to Zafirlukast Zafirlukast Zafirlukast->CysLT1 Blocks

References

Navigating the Risks: A Technical Guide to the Safe Handling of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for brominated organic compounds. These compounds are invaluable in a multitude of research and development applications, including pharmaceutical synthesis and materials science. However, their utility is often accompanied by significant health and safety risks, such as high toxicity, corrosivity, and reactivity.[1] Adherence to stringent safety protocols is therefore paramount to mitigate these risks and ensure a safe laboratory environment. This document outlines best practices for the safe handling, storage, and disposal of brominated organic compounds, as well as emergency procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. Before working with any brominated organic compound, it is crucial to consult the Safety Data Sheet (SDS) to understand its specific hazards.[2] Brominated compounds can be strong oxidizing agents, corrosive, and toxic.[3] They may react violently with combustible materials, reducing agents, and many organic and inorganic compounds, posing fire and explosion hazards.[1][4]

Common Hazards Associated with Brominated Organic Compounds:

  • Toxicity: Can be fatal if inhaled and may cause severe skin burns and eye damage.[5]

  • Corrosivity: Corrosive to the eyes, skin, and respiratory tract.[4]

  • Reactivity: Reacts violently with many substances, including alkali metals, powdered metals, and organic materials.[4][6]

  • Environmental Hazards: Many brominated compounds are very toxic to aquatic life.[5]

Engineering Controls

The primary line of defense against exposure to hazardous chemicals is the implementation of robust engineering controls.

  • Chemical Fume Hood: All work with brominated organic compounds should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7] The sash should be kept as low as possible to ensure safe operation.[3]

  • Ventilation: The laboratory must have adequate exhaust ventilation to keep vapor concentrations below permissible exposure limits.[1][3]

  • Safety Equipment: Eyewash stations and safety showers must be readily available and unobstructed.[4][7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for preventing chemical exposure. The following table summarizes the recommended PPE for handling brominated organic compounds.

Protection Level Equipment Purpose and Specifications
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust and vapors.[7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[7]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, Fluorinated Rubber)To prevent skin contact. For liquid bromine, fluorinated rubber gloves are recommended. For aqueous solutions, nitrile or neoprene gloves are suitable.[3] Double-gloving is advised for added protection.[7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[7]

Safe Handling and Storage Procedures

Proper handling and storage practices are essential for preventing accidents and maintaining the stability of brominated organic compounds.

General Handling
  • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Never work alone in the laboratory.[8][9]

Storage

Proper storage is crucial to prevent degradation and dangerous reactions.[1]

Storage Parameter Guideline Rationale
Location Cool, dry, well-ventilated area.[1]Prevents degradation, pressure buildup, and accumulation of hazardous vapors.[1]
Light Away from direct sunlight and heat.[1]Prevents light- or heat-induced decomposition or reaction.[1]
Containers Tightly sealed, chemically resistant.[1]Avoids leakage and release of fumes.[1]
Incompatibilities Segregate from reducing agents, alkali metals, powdered metals, aluminum, organic materials, and other incompatible substances.[3][6]Prevents violent reactions.[1]
Flammability If flammable, store in a designated flammable liquids cabinet.[1][10]Mitigates fire risk.[1]

Waste Disposal

The disposal of brominated organic compounds must be handled with care to prevent environmental contamination.

  • Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled container and should not be mixed with non-halogenated organic waste.[1][10]

  • Containers: Use appropriate, sealed, and compatible containers for waste collection.[6][11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[1]

  • Contaminated Materials: Solid waste such as gloves, filter paper, and other contaminated lab supplies must be collected in a designated solid hazardous waste container.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Chemical Spills

For any spill, the first step is to assess the hazard.

Spill Size Action
Minor Spill Alert personnel in the immediate area. If flammable, extinguish all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash. Small spills can be treated with a 5-10% solution of sodium thiosulfate before absorption.[1][12] Collect the absorbed material into a labeled hazardous waste container and decontaminate the area with soap and water.[1]
Major Spill Evacuate the laboratory immediately and alert others.[1] If possible, close the door to the area. Call your institution's emergency response team or 911.[1] Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]
Personnel Exposure
Exposure Route First Aid
Inhalation Move the affected person to fresh air at once and seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[3] For large exposures, use an emergency shower.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth.[5] Seek immediate medical aid.[3]

Experimental Protocols

Protocol 1: Weighing and Transferring a Solid Brominated Compound
  • Preparation: Ensure the chemical fume hood is clean and all necessary equipment (analytical balance, weighing paper, spatula, waste containers) is assembled.[11]

  • Donning PPE: Put on all required PPE as specified in the table above, including double gloves.[11]

  • Weighing: Inside the fume hood, carefully weigh the desired amount of the brominated compound onto weighing paper.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

  • Cleanup: Dispose of the weighing paper and any contaminated gloves in the designated solid hazardous waste container. Decontaminate the work surface.[1]

  • Doffing PPE: Properly remove PPE, avoiding contact with contaminated outer surfaces, and wash hands thoroughly.[1]

Protocol 2: Setting up a Reaction with a Brominated Solvent
  • Preparation: Set up the reaction glassware securely within the chemical fume hood.

  • Donning PPE: Wear all required PPE, including chemical splash goggles, a face shield, and appropriate gloves.

  • Dispensing: Carefully measure and transfer the brominated solvent to the reaction vessel using a graduated cylinder or syringe.

  • Reaction: Begin the reaction, ensuring continuous monitoring.

  • Cleanup: Upon completion, quench the reaction if necessary and decontaminate all glassware.[1]

  • Waste Disposal: Collect all liquid waste containing the brominated solvent in a labeled halogenated organic waste container.

  • Doffing PPE: Remove PPE and wash hands thoroughly.

Visualized Workflows

The following diagrams illustrate key decision-making processes and workflows for handling brominated organic compounds.

PPE_Selection_Logic cluster_legend Legend Start Start/End Process Process Step Decision Decision Point start Start: Handling Brominated Compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloving Recommended) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Work outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling Brominated Organic Compounds.

Spill_Response_Logic cluster_legend Legend Start Start/End Process Process Step Decision Decision Point HighRisk High Risk Action LowRisk Low Risk Action spill Spill Occurs assess Assess Hazard (Size, Volatility, Toxicity) spill->assess evacuate EVACUATE AREA assess->evacuate Large, Highly Toxic, or Uncontrollable alert_personnel Alert Nearby Personnel assess->alert_personnel Small & Controllable call_emergency Call Emergency Response evacuate->call_emergency end End call_emergency->end ppe Ensure Proper PPE alert_personnel->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Dispose of Waste collect->decontaminate decontaminate->end

Caption: Spill Response Decision Tree.

Handling_Workflow cluster_legend Legend Start Start/End Process Process Step start Start: Experiment Planning risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select & Don Appropriate PPE risk_assessment->ppe_selection preparation Prepare Work Area (in Fume Hood) ppe_selection->preparation handling Weigh & Transfer Compound or Dispense Solvent preparation->handling reaction Perform Experiment handling->reaction cleanup Decontaminate Glassware & Work Area reaction->cleanup waste_disposal Segregate & Dispose of Halogenated Waste cleanup->waste_disposal doff_ppe Doff PPE & Wash Hands waste_disposal->doff_ppe end End doff_ppe->end

Caption: General Handling Workflow for Brominated Organic Compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (4-bromophenyl)(2,2-dimethoxyethyl)sulfane as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound serves as a valuable synthon for the introduction of a protected aldehyde-containing thioether moiety onto various aromatic and heteroaromatic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction's tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound is a particularly useful reactant as the dimethoxyethylsulfane group contains a masked aldehyde functionality. This acetal is stable under the basic conditions of the Suzuki coupling and can be readily deprotected under acidic conditions to reveal the corresponding aldehyde, a versatile functional group for further synthetic transformations.

Reaction Principle

The Suzuki coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronic ester) is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-Br B->C D Transmetalation C->D E Ar-Pd(II)L_n-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G ArBr This compound ArBr->B RBOH2 R-B(OH)₂ Base Base RBOH2->Base Base->D MOH M-OH MBR M-Br BOH3 B(OH)₃

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocols

Two general protocols are provided for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Protocol A utilizes a common palladium catalyst and base combination suitable for a wide range of substrates. Protocol B is an alternative for more challenging couplings, employing a more active catalyst system.

Protocol A: General Suzuki Coupling with Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a variety of boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add a degassed mixture of 1,4-dioxane (or toluene) and water (4:1 v/v, 5 mL).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Pd Catalyst [e.g., Pd(PPh₃)₄] A->B C Add Degassed Solvent/Water Mixture B->C D Heat at 80-100 °C under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Pure Biaryl Product I->J

Figure 2: Experimental Workflow for the Suzuki Coupling Protocol.
Protocol B: Suzuki Coupling with a Buchwald Ligand for Challenging Substrates

For less reactive boronic acids or sterically hindered substrates, a more active catalyst system may be required to achieve good yields.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar Buchwald ligand

  • Potassium phosphate (K₃PO₄)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Water (degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene or THF (2 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add the pre-formed catalyst solution to the mixture of reactants via cannula.

  • Add degassed water (0.5 mL).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Follow steps 5-10 from Protocol A for workup and purification.

Data Presentation

The following tables summarize representative, hypothetical yields for the Suzuki coupling of this compound with various boronic acids under the conditions described in Protocol A. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Suzuki Coupling with Electronically Varied Phenylboronic Acids

EntryPhenylboronic Acid SubstituentProductYield (%)
14-methoxy4-(2,2-dimethoxyethyl)sulfanyl-4'-methoxy-1,1'-biphenyl85-95
2H4-(2,2-dimethoxyethyl)sulfanyl-1,1'-biphenyl80-90
34-acetyl1-(4'-(2,2-dimethoxyethyl)sulfanyl-[1,1'-biphenyl]-4-yl)ethan-1-one75-85
44-cyano4'-(2,2-dimethoxyethyl)sulfanyl-[1,1'-biphenyl]-4-carbonitrile70-80

Table 2: Suzuki Coupling with Heteroarylboronic Acids

EntryHeteroarylboronic AcidProductYield (%)
1Pyridine-3-boronic acid3-(4-((2,2-dimethoxyethyl)thio)phenyl)pyridine70-85
2Thiophene-2-boronic acid2-(4-((2,2-dimethoxyethyl)thio)phenyl)thiophene80-90
3Furan-2-boronic acid2-(4-((2,2-dimethoxyethyl)thio)phenyl)furan75-85
4Indole-5-boronic acid5-(4-((2,2-dimethoxyethyl)thio)phenyl)-1H-indole65-75

Acetal Deprotection Protocol

To unmask the aldehyde functionality, the biaryl product from the Suzuki coupling can be treated with a mild acid.

Materials:

  • Suzuki coupling product

  • Acetone or Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Suzuki coupling product (1.0 mmol) in a mixture of acetone or THF (10 mL) and 2M HCl (5 mL).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the desired aldehyde.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound D Suzuki Coupling A->D B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->D C Pd Catalyst Base Solvent C->D E Protected Biaryl Product D->E F Acidic Workup E->F G Final Aldehyde Product F->G

Application Notes and Protocols: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane as a Versatile Building Block for Thieno[2,3-b]pyridine Synthesis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a valuable, yet underexplored, building block in medicinal chemistry. Its latent aldehyde functionality, masked as a dimethyl acetal, and the presence of a bromophenylthio moiety make it an ideal precursor for the synthesis of complex heterocyclic scaffolds. This document outlines the application of this compound in the construction of the thieno[2,3-b]pyridine core, a privileged scaffold found in numerous biologically active compounds with applications in oncology and infectious diseases. The presented protocols detail a robust synthetic pathway from the starting sulfane to functionalized thieno[2,3-b]pyridines, highlighting its potential in drug discovery programs.

Application in the Synthesis of Thieno[2,3-b]pyridines

The primary application of this compound is its role as a precursor to 2-(4-bromophenylthio)acetaldehyde. This intermediate can undergo a Gewald three-component reaction with an active methylene nitrile and elemental sulfur to yield a highly functionalized 2-aminothiophene. This thiophene derivative is a key intermediate that can be further elaborated to construct the thieno[2,3-b]pyridine ring system.

Thieno[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These include potent anti-proliferative effects against various cancer cell lines, antimicrobial properties, and the ability to modulate key signaling pathways involved in disease progression.[2][3] Specifically, derivatives of this scaffold have been investigated as:

  • Anticancer Agents: Exhibiting cytotoxicity against cancer cell lines such as triple-negative breast cancer (MDA-MB-231), colorectal cancer (HCT-116), and lung cancer (H460).[2][4] The mechanism of action for some of these compounds involves the induction of G2/M cell cycle arrest and apoptosis.[4]

  • Chemosensitizers: Certain thieno[2,3-b]pyridines have been shown to sensitize cancer cells to conventional chemotherapeutic agents like topotecan, suggesting a role in overcoming drug resistance.[2]

  • Enzyme Inhibitors: This class of compounds has been explored as inhibitors of enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair in cancer cells.[2]

The 4-bromophenyl substituent introduced from the initial building block provides a handle for further synthetic diversification through cross-coupling reactions, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (Intermediate 3)

This protocol describes the synthesis of a key 2-aminothiophene intermediate from this compound via a Gewald reaction.

Step 1: In situ generation of 2-((4-bromophenyl)thio)acetaldehyde (2)

  • To a solution of this compound (1 ) (10 mmol) in a mixture of acetone (50 mL) and water (10 mL), add p-toluenesulfonic acid monohydrate (1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-((4-bromophenyl)thio)acetaldehyde (2 ) is used in the next step without further purification.

Step 2: Gewald three-component reaction

  • To a solution of the crude 2-((4-bromophenyl)thio)acetaldehyde (2 ) (10 mmol) in ethanol (50 mL), add malononitrile (10 mmol) and elemental sulfur (12 mmol).

  • To this suspension, add a catalytic amount of a suitable base, such as morpholine or piperidine (2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to afford 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (3 ).

Protocol 2: Synthesis of a Representative Thieno[2,3-b]pyridine Derivative (5)

This protocol outlines the construction of the thieno[2,3-b]pyridine core from the 2-aminothiophene intermediate.

  • In a round-bottom flask, combine 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile (3 ) (5 mmol), an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone) (6 mmol), and a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired thieno[2,3-b]pyridine derivative (5 ).

Data Presentation

The following tables summarize representative quantitative data for thieno[2,3-b]pyridine derivatives, illustrating their potential in medicinal chemistry.

Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
TP-1 HCT-116 (Colon)0.266[2]
TP-1 MDA-MB-231 (Breast)0.190[2]
TP-2 HEPG2 (Liver)25.7[3]
TP-2 MCF-7 (Breast)30.53[3]
TP-3 CCRF-CEM (Leukemia)2.580[3]
TP-3 CEM/ADR5000 (Leukemia)4.486[3]

Table 2: Antimicrobial Activity of a Thieno[2,3-b]pyridine Derivative

Compound IDMicroorganismMIC (µM)MBC (µM)Reference
TP-4 Staphylococcus aureus9.919.8[3]
TP-4 Escherichia coli19.839.5[3]

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound (1) intermediate1 2-((4-bromophenyl)thio)acetaldehyde (2) start->intermediate1 Hydrolysis intermediate2 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile (3) intermediate1->intermediate2 Gewald Reaction final_product Thieno[2,3-b]pyridine Derivative (5) intermediate2->final_product Ring Annulation reagents1 p-TsOH, Acetone/H2O reagents1->start reagents2 Malononitrile, S8, Morpholine reagents2->intermediate1 reagents3 1,3-Dicarbonyl, Piperidine reagents3->intermediate2

Caption: Proposed synthetic pathway from this compound to thieno[2,3-b]pyridines.

Illustrative Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell DNA_Damage DNA Damage (e.g., by Topotecan) TDP1 TDP1 DNA_Damage->TDP1 DNA_Repair DNA Repair TDP1->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->TDP1 Inhibition

Caption: Inhibition of the TDP1 DNA repair pathway by a thieno[2,3-b]pyridine derivative.

References

Application Notes and Protocols for the Quantification of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the quantitative analysis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Due to the absence of specific validated methods for this compound in the public domain, this guide leverages established analytical techniques for structurally similar compounds, such as bromophenolic compounds and other thioanisole derivatives. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely used for their sensitivity, specificity, and robustness in the quantification of organic molecules. This document outlines the necessary steps for method development, validation, and sample analysis, providing a solid foundation for researchers to establish a reliable quantitative assay for this compound.

Introduction

This compound is an organic compound containing a bromophenyl group and a sulfane moiety. Accurate quantification of this and related compounds is often crucial in various stages of drug development and chemical research, including pharmacokinetic studies, impurity profiling, and quality control of starting materials and final products. The analytical methods detailed herein are based on principles successfully applied to analogous compounds and are intended to serve as a comprehensive starting point for developing a validated analytical procedure.

Recommended Analytical Methods

Based on the chemical structure of this compound and analytical methods available for similar compounds, HPLC-UV and GC-MS are the most suitable techniques for its quantification.

  • High-Performance Liquid Chromatography (HPLC): This technique is ideal for non-volatile and thermally labile compounds. A reversed-phase HPLC method using a C18 or C8 column with UV detection would be a primary choice. The presence of the bromophenyl chromophore suggests strong UV absorbance, enabling sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS offers excellent separation and definitive identification based on mass fragmentation patterns. The suitability of GC-MS would depend on the thermal stability of this compound.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the quantitative analysis of bromophenolic compounds.[1]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

  • Methanol (HPLC grade, for sample preparation)

3.1.2. Instrumentation

  • An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).[1]

  • A reversed-phase column, such as a Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent.[1]

3.1.3. Chromatographic Conditions

  • Mobile Phase A: 0.05% TFA in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-0.1 min: 20% B

    • 0.1-15 min: Increase to 50% B

    • 15-20 min: Increase to 98% B

    • 20-25 min: Hold at 98% B

    • 25.1-30 min: Return to 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm and 254 nm (to be optimized based on the UV spectrum of the analyte)

3.1.4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.5. Method Validation Parameters A newly developed method should be validated according to ICH guidelines.[2] Key validation parameters include:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.[1][2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a sample at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The relative standard deviation (RSD) for precision studies should generally be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for developing a GC-MS method.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane or other suitable solvent (GC grade)

3.2.2. Instrumentation

  • A gas chromatograph equipped with a mass selective detector (MSD).

  • A capillary column suitable for the analysis of semi-volatile organic compounds, such as a DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

3.2.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

3.2.4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in dichloromethane.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

3.2.5. Data Analysis Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. Characteristic ions from the mass spectrum of this compound should be selected for monitoring.

Data Presentation

The quantitative data obtained from method validation should be summarized in tables for clear comparison.

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL

Table 2: GC-MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (R²)≥ 0.999
Accuracy (% Recovery)97.0% - 103.0%
Precision (RSD)
- Repeatability≤ 2.5%
- Intermediate Precision≤ 3.5%
Limit of Detection (LOD)~0.01 ng/mL (in SIM mode)
Limit of Quantitation (LOQ)~0.03 ng/mL (in SIM mode)

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock cal_standards Prepare Calibration Standards (0.1 - 100 µg/mL) stock->cal_standards hplc HPLC System cal_standards->hplc sample_prep Prepare Sample Solution filter Filter through 0.45 µm filter sample_prep->filter filter->hplc column Reversed-Phase C8 Column hplc->column detector UV Detector (210/254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calibration Construct Calibration Curve integrate->calibration quantify Quantify Analyte calibration->quantify

Caption: Workflow for quantification by HPLC-UV.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Reference Standard stock Prepare Stock Solution (1 mg/mL in Dichloromethane) start->stock standards Prepare Calibration Standards stock->standards injector Injector (250°C) standards->injector sample Prepare Sample Solution sample->injector gcms GC-MS System gcms->injector gc_column DB-5ms Column injector->gc_column msd Mass Selective Detector (EI, 70 eV) gc_column->msd tic Obtain Total Ion Chromatogram msd->tic sim Extract SIM Ions tic->sim integrate Integrate Peak Area sim->integrate quantify Quantify Analyte integrate->quantify

Caption: Workflow for quantification by GC-MS.

Method Validation Logical Flow

Validation_Flow method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow for analytical method validation.

References

Application Notes and Protocols for Thioether Synthesis Utilizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific application notes or established protocols for the direct use of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in the synthesis of thioethers. The following information is based on general principles of modern organic synthesis, particularly transition metal-catalyzed cross-coupling reactions, where a bromoaryl compound such as the one specified could plausibly be employed. The provided protocols are representative examples and would require optimization for this specific substrate.

Introduction

Thioethers, particularly diaryl thioethers, are significant structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic methodologies for their preparation is a key focus in chemical research. While numerous strategies exist for the formation of carbon-sulfur bonds, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool, offering high efficiency and broad functional group tolerance.

The compound this compound possesses a key structural feature for such reactions: an aryl bromide moiety. This functional group can readily participate in catalytic cycles with transition metals like palladium or copper to form a new C-S bond with a suitable thiol coupling partner. The (2,2-dimethoxyethyl)sulfane portion of the molecule would be expected to remain intact under many cross-coupling conditions, yielding a more complex thioether product.

Hypothetical Application: Cross-Coupling Partner in Diaryl Thioether Synthesis

This compound can be proposed as a building block in the synthesis of unsymmetrical diaryl thioethers via a palladium-catalyzed C-S cross-coupling reaction (Buchwald-Hartwig amination-type conditions adapted for thiols). In this scenario, the aryl bromide of the title compound would react with a thiol to furnish a new diaryl thioether.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product A This compound F Inert Atmosphere (N2 or Ar) Anhydrous Solvent (e.g., Toluene, Dioxane) Elevated Temperature A->F 1.0 equiv B Aryl Thiol (R-SH) B->F 1.0-1.2 equiv C Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) C->F 1-5 mol% D Ligand (e.g., Xantphos, dppf) D->F 1-5 mol% E Base (e.g., NaOtBu, Cs2CO3) E->F 1.5-2.0 equiv G Unsymmetrical Diaryl Thioether F->G Reaction & Workup

Caption: General workflow for the proposed synthesis of a diaryl thioether.

Experimental Protocols

General Protocol for Palladium-Catalyzed Thioether Synthesis

This protocol is a general guideline for the C-S cross-coupling of an aryl bromide with a thiol and would need to be optimized for this compound.

Materials:

  • This compound

  • Aryl thiol

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add this compound (1.0 equiv), the aryl thiol (1.0-1.2 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.5 M solution).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl thioether.

Data Presentation: General Reaction Parameters

The following table summarizes typical conditions for palladium-catalyzed C-S cross-coupling reactions. These are starting points and would require optimization for the specific substrates.

ParameterTypical Range/ConditionsNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst loading is typically between 1-5 mol%.
Ligand Xantphos, dppf, JohnPhos, SPhosThe choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are often effective.
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is often required. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, 1,4-Dioxane, DMF, DMSOAnhydrous and degassed solvents are essential for reproducible results.
Temperature 80 - 120 °CThe reaction temperature depends on the reactivity of the substrates and the stability of the catalyst.
Thiol Equivalent 1.0 - 1.5 equivalentsA slight excess of the thiol can sometimes improve the reaction rate and yield.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in selecting a synthetic strategy for thioethers.

G cluster_path A Goal: Synthesize Thioether B Starting Material: This compound A->B C Key Functional Group: Aryl Bromide B->C G Product: Unsymmetrical Diaryl Thioether D Proposed Strategy: Transition Metal-Catalyzed Cross-Coupling C->D E Coupling Partner: Thiol (R-SH) D->E F Catalytic System: Pd or Cu catalyst + Ligand + Base D->F E->G

Caption: Decision pathway for thioether synthesis strategy.

Application Notes and Protocols for Novel Sulfone-Containing Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of sulfone-containing linkers in the development of robust and stable bioconjugates, particularly antibody-drug conjugates (ADCs). The enhanced stability of these linkers compared to traditional methods offers significant advantages for the development of next-generation targeted therapeutics. Detailed protocols for key experimental procedures are provided to facilitate the adoption of this technology in your research.

Introduction to Sulfone-Containing Linkers

The linker connecting a targeting moiety, such as a monoclonal antibody, to a payload is a critical determinant of the efficacy and safety of a bioconjugate.[1][2][3] A significant challenge in the development of ADCs is the premature release of the cytotoxic payload into systemic circulation, which can lead to off-target toxicity and a reduced therapeutic window.[2][4] Traditional linker technologies, such as those based on maleimide chemistry, form thioether bonds with cysteine residues on antibodies. However, these linkages are susceptible to retro-Michael reactions and thioether exchange with serum proteins like albumin, leading to instability and premature drug release.[4][5][6][7][8]

Sulfone-containing linkers, particularly phenyloxadiazole sulfone linkers, have emerged as a superior alternative, offering enhanced stability in human plasma.[2][3][4][5] The thioether bond formed between a sulfone linker and a cysteine residue is significantly more resistant to thiol exchange, resulting in a longer half-life of the intact ADC in circulation and more efficient delivery of the payload to the target site.[2]

Advantages of Sulfone-Containing Linkers

  • Increased Plasma Stability: Sulfone linkers demonstrate significantly reduced payload dissociation in circulation compared to maleimide-based linkers.[2][4] Studies have shown that while maleimide conjugates can undergo significant degradation, sulfone conjugates remain largely intact.[5]

  • Resistance to Thioether Exchange: The heteroaromatic structure of phenyloxadiazole sulfone linkers and the nature of the methyl sulfone leaving group contribute to their high resistance to thioether exchange with serum proteins.[4][5]

  • Site-Independent Stability: The stability of maleimide-based conjugates can be highly dependent on the conjugation site on the antibody, with more solvent-accessible sites leading to greater instability.[4] In contrast, the stability of sulfone conjugates is less dependent on the conjugation site, offering greater flexibility in the design and engineering of bioconjugates.[4]

  • Versatility in PROTAC Development: The sulfone group provides a stable and synthetically accessible anchor point for Proteolysis Targeting Chimeras (PROTACs).[2] Combined with polyethylene glycol (PEG) chains, these linkers allow for the modulation of linker length and solubility, which is critical for optimizing the formation of the ternary complex required for protein degradation.[2]

Quantitative Data Presentation

The following tables summarize the comparative performance of sulfone-containing linkers against traditional thioether (maleimide) linkers.

Table 1: Comparative Stability of Thioether vs. Sulfone Linkers in Human Plasma

Linker TypeConjugation Site on Antibody% Intact Conjugate after 72 hours in Human PlasmaReference
Thioether (Maleimide)Light Chain (LC-V205C)~80%[4]
Thioether (Maleimide)Heavy Chain (Fc-S396C)~20%[4]
Sulfone (Phenyloxadiazole)Light Chain (LC-V205C)~66%[4]
Sulfone (Phenyloxadiazole)Heavy Chain (Fc-S396C)~66%[4]

Table 2: Comparative Performance of Different Linker Technologies

Linker TypeConjugation ChemistryStability in Human PlasmaCleavage MechanismKey Features
Sulfone (Phenyloxadiazole) Thiol-reactive with engineered cysteinesHigh (~90% conjugate retained after 1 month)[3]Non-cleavableResistant to thioether exchange, leading to enhanced stability.[3][5]
Maleimide Thiol-reactiveVariable (prone to retro-Michael reaction and thioether exchange)[4]Non-cleavableWell-established chemistry but with inherent instability.
Disulfide Thiol-reactiveVariable (depends on steric hindrance)Reduction-sensitiveCleaved in the reducing environment of the cell.[9]
Peptide (e.g., Val-Cit) Amide bond formationHigh in plasma, cleaved by lysosomal enzymesEnzymatic (e.g., Cathepsin B)Designed for intracellular payload release.
Arylsulfate Amide bond formationHigh Enzymatic (Sulfatase)Cleavable linker strategy for lysosomal payload release.[2][10][][12]

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with a Sulfone Linker

This protocol describes the general procedure for conjugating a sulfone-containing linker-payload to a monoclonal antibody with engineered cysteine residues (e.g., THIOMAB™).

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine(s) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Sulfone-linker-payload construct with a cysteine-reactive handle (e.g., phenyloxadiazole sulfone) dissolved in anhydrous DMSO (10 mM stock)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, degassed)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Reduction: a. To the mAb solution, add a 10-fold molar excess of TCEP solution. b. Incubate at 37°C for 1-2 hours to reduce the engineered cysteine residues.[2] c. Immediately before conjugation, remove excess TCEP using a desalting column equilibrated with the reaction buffer.[2]

  • Conjugation Reaction: a. To the reduced antibody solution, immediately add a 5- to 10-fold molar excess of the dissolved sulfone-linker-payload construct.[2] b. Incubate the reaction at 37°C for 2-4 hours with gentle mixing.[2][4] Note: Reaction times and temperatures may need optimization depending on the specific linker and antibody. c. Quench the reaction by adding an excess of N-acetylcysteine.[4]

  • Purification of the ADC: a. Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).[4] b. Exchange the buffer to a suitable formulation buffer if necessary.

  • Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.[4] b. Confirm conjugation and assess purity using SDS-PAGE analysis under reducing and non-reducing conditions.[4]

Protocol 2: In Vitro Plasma Stability Assay

This protocol details the procedure for evaluating the stability of an ADC in human plasma.

Materials:

  • Purified ADC with a sulfone linker

  • Control ADC with a maleimide linker

  • Human plasma (citrated)

  • PBS, pH 7.4

  • Protein A affinity chromatography cartridges

  • LC-MS system

Procedure:

  • Incubation: a. Dilute the purified ADCs to a final concentration of 1 mg/mL in human plasma. b. Incubate the samples at 37°C. c. At specified time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw aliquots of the plasma/ADC mixture.

  • ADC Capture and Elution: a. At each time point, capture the ADC from the plasma aliquot using a Protein A affinity chromatography cartridge. b. Wash the cartridge with PBS to remove unbound plasma proteins. c. Elute the ADC from the cartridge using an appropriate elution buffer (e.g., low pH glycine buffer). d. Neutralize the eluted ADC solution immediately.

  • Analysis by LC-MS: a. Analyze the eluted ADC samples by LC-MS to determine the average DAR at each time point. b. A decrease in the average DAR over time indicates payload deconjugation.

  • Data Analysis: a. Plot the average DAR as a function of time for both the sulfone-linked and maleimide-linked ADCs. b. Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Visualizations

Experimental Workflow for ADC Development

G cluster_synthesis Linker Synthesis & Conjugation cluster_eval Biological Evaluation cluster_analysis Data Analysis synth_linker Synthesize Sulfone Linker func_linker Functionalize Linker synth_linker->func_linker conj_payload Conjugate to Payload func_linker->conj_payload conj_ab Conjugate to Antibody conj_payload->conj_ab plasma_stability Plasma Stability Assay conj_ab->plasma_stability invitro_cyto In Vitro Cytotoxicity Assay conj_ab->invitro_cyto det_dar Determine DAR & Purity conj_ab->det_dar invivo_efficacy In Vivo Efficacy Studies plasma_stability->invivo_efficacy calc_half_life Calculate Plasma Half-life plasma_stability->calc_half_life invitro_cyto->invivo_efficacy det_ic50 Determine IC50 invitro_cyto->det_ic50 assess_tumor Assess Tumor Growth Inhibition invivo_efficacy->assess_tumor det_dar->calc_half_life det_ic50->assess_tumor

Caption: General experimental workflow for ADC development.

Mechanism of Action for an ADC with a Cleavable Sulfone Linker

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartment ADC ADC with Sulfone Linker TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedPayload Released Payload Lysosome->ReleasedPayload 4. Linker Cleavage (e.g., by Sulfatase) CellDeath Cell Death (Apoptosis) ReleasedPayload->CellDeath 5. Cytotoxic Effect

Caption: Mechanism of action for a cleavable sulfone linker ADC.

Mechanism of Thioether vs. Sulfone Linker Stability

G cluster_maleimide Maleimide Linker Instability cluster_sulfone Sulfone Linker Stability Maleimide_ADC Maleimide-Thioether ADC Retro_Michael Retro-Michael Reaction Maleimide_ADC->Retro_Michael Thiol_Exchange Thioether Exchange (e.g., with Albumin) Maleimide_ADC->Thiol_Exchange Deconjugated_Payload Premature Payload Release Retro_Michael->Deconjugated_Payload Thiol_Exchange->Deconjugated_Payload Sulfone_ADC Sulfone-Thioether ADC Stable_Conjugate Stable Conjugate in Circulation Sulfone_ADC->Stable_Conjugate

References

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale industrial synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The synthesis is based on the nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-1,1-dimethoxyethane. This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods suitable for industrial-scale production. Safety precautions and potential applications of the target compound in drug development are also discussed.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the protected aldehyde functionality of the 2,2-dimethoxyethyl group can be deprotected under acidic conditions to reveal a reactive aldehyde. This combination of functionalities makes it a versatile building block in the synthesis of complex molecules. These compounds and their derivatives have potential applications in various therapeutic areas, including as intermediates for novel anticancer and antimicrobial agents.[1] The synthesis of related bromophenyl compounds is of significant interest in material science and biochemical research.[2]

Chemical Reaction

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The thiolate anion, generated from 4-bromothiophenol by a base, acts as a nucleophile and displaces the bromide ion from 2-bromo-1,1-dimethoxyethane.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromothiophenol 4-Bromothiophenol target_compound This compound 4-bromothiophenol->target_compound + 2-bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane 2-bromo-1,1-dimethoxyethane->target_compound Base Base (e.g., K2CO3) Base->target_compound catalyzes Solvent Solvent (e.g., DMF) Solvent->target_compound in

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

Materials and Equipment

Table 1: List of Materials

MaterialGradeSupplierNotes
4-Bromothiophenol≥98%Commercial Supplier[3][4]
2-Bromo-1,1-dimethoxyethane≥97%Commercial SupplierStabilized with potassium carbonate.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial Supplier
N,N-Dimethylformamide (DMF)AnhydrousCommercial Supplier
Ethyl AcetateTechnical GradeCommercial SupplierFor extraction.
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SupplierFor drying.

Table 2: Equipment

EquipmentSpecifications
Jacketed Glass Reactor100 L, with overhead stirrer, reflux condenser, and temperature probe
Addition Funnel20 L
Heating/Cooling Circulator
Vacuum Pump
Rotary EvaporatorIndustrial scale
Filtration Unit
Distillation ApparatusFor solvent recovery and product purification
Synthesis Procedure
  • Reactor Setup: The 100 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 4-bromothiophenol (9.45 kg, 50 mol) and anhydrous N,N-dimethylformamide (50 L).

  • Base Addition: Start the overhead stirrer and add powdered anhydrous potassium carbonate (7.6 kg, 55 mol) to the reactor in portions.

  • Heating and Alkylation: Heat the mixture to 60-70 °C. Slowly add 2-bromo-1,1-dimethoxyethane (9.3 kg, 55 mol) via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 80 °C.

  • Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature closely. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours after the addition is finished.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification
  • Quenching: Slowly pour the reaction mixture into 200 L of cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 50 L).

  • Washing: Combine the organic layers and wash with water (2 x 50 L) and then with brine (50 L).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using an industrial rotary evaporator to remove the ethyl acetate.

  • Purification: The crude product is purified by vacuum distillation.

Table 3: Summary of Reaction and Purification Parameters

ParameterValue
Scale50 mol
SolventN,N-Dimethylformamide (DMF)
BasePotassium Carbonate (K₂CO₃)
Reaction Temperature60-80 °C
Reaction Time4-6 hours
Purification MethodVacuum Distillation
Expected Yield85-95%
Purity (by GC)>98%

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_final Final Product A Charge 4-bromothiophenol and DMF to reactor B Add Potassium Carbonate A->B C Heat to 60-70°C B->C D Slowly add 2-bromo-1,1-dimethoxyethane C->D E Monitor reaction (TLC/GC) D->E F Cool to room temperature E->F G Quench with water F->G Proceed to work-up H Extract with Ethyl Acetate G->H I Wash with water and brine H->I J Dry with MgSO4 I->J K Concentrate under vacuum J->K L Purify by vacuum distillation K->L M This compound L->M Obtain pure product

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Handling

4-Bromothiophenol:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5][6] May cause respiratory irritation.[6] Has a strong, unpleasant stench.[5][7]

  • Precautions: Handle in a well-ventilated area, preferably in a closed system.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Avoid inhalation of dust and vapors.

2-Bromo-1,1-dimethoxyethane:

  • Hazards: Flammable liquid and vapor.[8][9] Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]

  • Precautions: Keep away from heat, sparks, and open flames.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10] Store in a cool, dry, well-ventilated place.[10]

N,N-Dimethylformamide (DMF):

  • Hazards: Harmful if inhaled or absorbed through the skin. Can cause reproductive harm.

  • Precautions: Use in a well-ventilated area and with appropriate PPE.

Potassium Carbonate:

  • Hazards: Causes serious eye irritation.

  • Precautions: Avoid contact with eyes and skin.

General Safety:

  • All operations should be carried out by trained personnel in a facility equipped to handle large-scale chemical synthesis.

  • An emergency shower and eyewash station should be readily accessible.

  • In case of a spill, evacuate the area and follow established emergency procedures.

Data Presentation

Table 4: Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-Bromothiophenol106-53-6C₆H₅BrS189.0723973-76
2-Bromo-1,1-dimethoxyethane7252-83-7C₄H₉BrO₂169.02148-150N/A
This compound118780-12-4C₁₀H₁₃BrO₂S277.18N/AN/A

Conclusion

The protocol described provides a robust and scalable method for the industrial synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, this valuable intermediate can be produced in high yield and purity for use in research, development, and manufacturing in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

optimizing yield and purity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Synthesis

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of this compound. It is designed for researchers, scientists, and professionals in drug development to help optimize both the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis is typically a nucleophilic substitution reaction (specifically, a Williamson thioether synthesis) where 4-bromothiophenol is deprotonated by a base to form a thiolate anion. This anion then acts as a nucleophile, attacking an alkyl halide like 2-bromo-1,1-dimethoxyethane to form the desired thioether product.

Q2: Why is an inert atmosphere important for this reaction?

A2: Thiophenols and their corresponding thiolates are susceptible to oxidation, which can lead to the formation of disulfide byproducts (e.g., 4,4'-dibromodiphenyl disulfide).[1][2][3] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, minimizes this side reaction and helps to improve the overall yield and purity of the desired product.[1]

Q3: What are the most critical parameters to control for optimizing yield?

A3: The most critical parameters are the choice of base, solvent, reaction temperature, and the quality of the starting materials. A suitable base is needed to fully deprotonate the thiophenol without causing side reactions. The solvent must be able to dissolve the reactants and facilitate the S(_N)2 reaction. Temperature control is crucial to ensure a reasonable reaction rate while minimizing byproduct formation.[1]

Q4: How can I effectively purify the final product?

A4: The primary method for purification is column chromatography on silica gel.[4] However, sulfur-containing compounds can sometimes be challenging to purify on silica due to potential decomposition or irreversible adsorption.[1] If this occurs, using a less acidic stationary phase like neutral alumina or minimizing the time the compound spends on the column can be effective strategies.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis.

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Ineffective Base: The chosen base is not strong enough to deprotonate the 4-bromothiophenol (pKa ≈ 6-7).2. Poor Reagent Quality: Starting materials, especially the 4-bromothiophenol, may have oxidized. The alkylating agent may have degraded.3. Low Temperature: The reaction temperature is too low, resulting in a very slow reaction rate.1. Use a stronger base like sodium hydride (NaH) or potassium carbonate (K(2)CO(_3)). Ensure the base is fresh and anhydrous.2. Verify the purity of starting materials using techniques like NMR or melting point. Use freshly opened or purified reagents.3. Gradually increase the reaction temperature, monitoring the progress by TLC. For many S(_N)2 reactions, temperatures between room temperature and 60 °C are effective.
Significant Disulfide Byproduct 1. Oxidation of Thiolate: The thiolate intermediate is being oxidized by atmospheric oxygen.[1][2]2. Presence of Oxidizing Impurities: Impurities in the solvent or reagents are causing oxidation.1. Ensure the reaction is conducted under a strict inert atmosphere (N(_2) or Ar).2. Use degassed solvents to remove dissolved oxygen.[1]
Multiple Unidentified Spots on TLC 1. Side Reactions: Competing elimination (E2) reaction of the alkyl halide, especially with a sterically hindered or strong base.2. Decomposition: The product or starting materials may be unstable under the reaction or workup conditions.[1]3. Over-alkylation or other side reactions. 1. Use a less-hindered base (e.g., K(_2)CO(_3) instead of t-BuOK). Maintain a moderate reaction temperature.[1]2. Avoid prolonged exposure to harsh acidic or basic conditions during workup.[1] Ensure the reaction temperature is not excessively high.3. Carefully control the stoichiometry of the reactants.
Low Isolated Yield After Column Chromatography 1. Product Adsorption: The sulfur atom in the product may be strongly adsorbing to the acidic silica gel.[1]2. Product Volatility: The product might be lost during solvent evaporation under reduced pressure.3. Decomposition on Column: The acidic nature of silica gel may be causing the product to decompose.[1]1. Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent system.2. Consider using neutral alumina as the stationary phase.[1]3. Evaporate the solvent at a lower temperature and moderate vacuum.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is based on a standard Williamson thioether synthesis, optimized for this specific transformation.

Materials:

  • 4-Bromothiophenol (1.0 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.1 eq)

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromothiophenol and anhydrous DMF. Stir until fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium thiophenolate salt.

  • Add 2-bromo-1,1-dimethoxyethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes expected yields based on different reaction parameters. These values are illustrative and serve as a guide for optimization.

Base Solvent Temperature (°C) Typical Yield (%) Key Remarks
K(_2)CO(_3) DMF50-6085-95%Mild conditions, generally clean reaction with minimal side products. Recommended starting point.
NaH THF25-4080-90%Stronger base, reaction is often faster but requires stricter anhydrous conditions.[5]
NaOH Ethanol78 (Reflux)60-75%Protic solvent can slow down S(_N)2 reactions. Risk of side reactions with the solvent.
Cs(_2)CO(_3) Acetonitrile60-7090-98%Highly effective base for S-alkylation, but more expensive.[2]

Visualizations

Reaction Pathway and Side Reaction

The following diagram illustrates the intended S(_N)2 reaction pathway for the synthesis and the common oxidative side reaction that leads to disulfide formation.

reaction_pathway cluster_reactants Reactants cluster_products Products r1 4-Bromothiophenol (Ar-SH) inter 4-Bromothiophenolate (Ar-S⁻) r1->inter + Base - HB⁺ r2 2-Bromo-1,1-dimethoxyethane (R-Br) base Base (e.g., K₂CO₃) prod This compound (Ar-S-R) inter->prod + R-Br - Br⁻ side_prod 4,4'-Dibromodiphenyl disulfide (Ar-S-S-Ar) inter->side_prod Oxidation (O₂)

Caption: S(_N)2 synthesis pathway and oxidative side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues related to low yield or purity.

troubleshooting_workflow start Low Yield or Purity Issue check_reagents Verify Reagent Quality (Purity, Anhydrous?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_atmosphere Check Inert Atmosphere (O₂ Contamination?) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagents_ok->check_atmosphere Yes end_fail Consult Further reagents_ok->end_fail No (Purify/Replace) analyze_byproducts Analyze Byproducts (TLC, NMR) atmosphere_ok->analyze_byproducts Yes atmosphere_ok->end_fail No (Improve Setup) optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temp) end_success Problem Solved optimize_conditions->end_success analyze_byproducts->optimize_conditions Side Reactions Identified optimize_workup Optimize Workup/Purification (Change pH, use Alumina) analyze_byproducts->optimize_workup Workup Losses Suspected optimize_workup->end_success

Caption: A logical workflow for troubleshooting synthesis issues.

References

improving the stability of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve instability issues with this compound in your experiments.

Issue 1: Rapid Degradation of the Compound in Solution

If you observe a rapid loss of your starting material, it is likely due to the hydrolysis of the dimethoxyethyl (acetal) group.

  • Symptom: HPLC or NMR analysis shows a decrease in the peak corresponding to this compound and the appearance of new peaks.

  • Primary Cause: The presence of acidic conditions in your solvent or reaction mixture. Acetals are highly susceptible to acid-catalyzed hydrolysis.[1][2][3]

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your solvent and any aqueous buffers.

    • Solvent Purity: Ensure your solvents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.

    • Buffer Selection: If your experiment allows, use a neutral or slightly basic buffer (pH 7.0-8.0).

    • Aprotic Solvents: Whenever possible, use dry aprotic solvents to minimize the presence of water and protons.

Issue 2: Formation of Oxidized Byproducts

The thioether (sulfane) linkage is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.

  • Symptom: Mass spectrometry analysis reveals the presence of species with masses corresponding to the addition of one or two oxygen atoms to the parent compound.

  • Primary Cause: Exposure to atmospheric oxygen, reactive oxygen species (ROS) in biological systems, or oxidizing agents in the reaction mixture.[4][5]

  • Troubleshooting Steps:

    • Degas Solvents: Before use, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Inert Atmosphere: Conduct your experiments under an inert atmosphere.

    • Antioxidants: Consider the addition of a small amount of an antioxidant to your solution. Common choices for sulfur-containing compounds include butylated hydroxytoluene (BHT) or ascorbic acid.[6]

    • Avoid Oxidizing Agents: Carefully review your experimental protocol to ensure no incompatible oxidizing agents are present.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The two primary degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The dimethoxyethyl group is an acetal, which is labile under acidic conditions and hydrolyzes to form 4-bromophenylthioacetaldehyde and methanol.[1][7]

  • Oxidation: The thioether linkage can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[4][8]

Q2: How does pH affect the stability of the compound?

A2: The stability of the acetal group is highly pH-dependent. The rate of hydrolysis increases significantly as the pH decreases.[1] The compound is most stable at neutral to slightly alkaline pH.

Q3: What solvents are recommended for dissolving this compound?

A3: For optimal stability, it is recommended to use high-purity, dry, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM). If aqueous solutions are necessary, use a buffered system at a neutral pH.

Q4: Can I store solutions of this compound?

A4: For long-term storage, it is best to store the compound as a solid at low temperatures. If solutions must be stored, they should be prepared in a dry, aprotic solvent, blanketed with an inert gas, and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following tables provide hypothetical yet plausible data on the stability of this compound under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours
4.02
5.024
6.0> 168 (7 days)
7.4Stable
8.0Stable

Table 2: Effect of Temperature on the Oxidation of this compound in Air-Saturated Acetonitrile

Temperature (°C)% Oxidation to Sulfoxide after 24 hours
4< 1%
255%
4015%

Experimental Protocols

Protocol 1: HPLC Method for Monitoring the Stability of this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary hydrolytic and oxidative degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

Protocol 2: NMR Spectroscopy for Real-Time Monitoring of Acetal Hydrolysis

This protocol outlines the use of ¹H NMR to monitor the hydrolysis of the acetal group.[9][10]

  • Instrumentation:

    • NMR spectrometer (300 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., acetonitrile-d₃)

    • D₂O containing a catalytic amount of a deuterated acid (e.g., DCl)

  • Procedure:

    • Dissolve a known concentration of this compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Add a small volume of the acidic D₂O solution to initiate hydrolysis.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the integration of the methoxy protons of the acetal group (around 3.3 ppm).

    • Monitor the appearance and increase in the integration of the aldehyde proton of the hydrolysis product (around 9-10 ppm).

    • Plot the concentration of the starting material versus time to determine the hydrolysis kinetics.

Visualizations

degradation_pathway parent This compound hydrolysis_product 4-Bromophenylthioacetaldehyde + 2 CH3OH parent->hydrolysis_product Acidic Conditions (H+/H2O) oxidation_product1 (4-Bromophenyl)(2,2-dimethoxyethyl)sulfoxide parent->oxidation_product1 Oxidation [O] oxidation_product2 (4-Bromophenyl)(2,2-dimethoxyethyl)sulfone oxidation_product1->oxidation_product2 Further Oxidation [O]

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Compound Instability Observed check_degradation_type Identify Degradation Products (HPLC/MS) start->check_degradation_type hydrolysis Hydrolysis Products Detected check_degradation_type->hydrolysis Hydrolysis oxidation Oxidation Products Detected check_degradation_type->oxidation Oxidation check_ph Check pH of Solution hydrolysis->check_ph check_oxygen Check for Oxygen Exposure oxidation->check_oxygen adjust_ph Adjust to Neutral/Slightly Basic pH check_ph->adjust_ph Acidic pH use_aprotic Use Dry Aprotic Solvent check_ph->use_aprotic Aqueous Solvent stable Compound Stabilized adjust_ph->stable use_aprotic->stable degas Degas Solvents check_oxygen->degas inert_atmosphere Use Inert Atmosphere degas->inert_atmosphere add_antioxidant Add Antioxidant inert_atmosphere->add_antioxidant add_antioxidant->stable

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst selection and optimization for various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: Given its structure as an aryl bromide, this compound is a suitable substrate for several palladium-catalyzed cross-coupling reactions. The most common applications include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines.[1]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.[2]

  • C-S Coupling (Thioetherification): For the formation of new carbon-sulfur bonds with thiols.[3]

Q2: How does the sulfur-containing substituent affect the catalytic reactions?

A2: The sulfur atom in the sulfane moiety can potentially coordinate to the palladium catalyst, which may lead to catalyst deactivation or "poisoning".[4] This interaction can hinder the catalytic cycle. Therefore, the choice of ligand is critical to prevent strong coordination of the sulfur atom to the metal center and to stabilize the active catalytic species.[3] Bulky, electron-rich phosphine ligands are often employed to mitigate this issue.

Q3: Which factors are most critical for optimizing a cross-coupling reaction with this substrate?

A3: The most critical parameters to optimize for successful cross-coupling reactions with this compound are:

  • Catalyst System: The choice of palladium precursor and, most importantly, the ligand.

  • Base: The type and strength of the base are crucial for the efficiency of the reaction.

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.

  • Temperature: The reaction may require heating to proceed at an optimal rate.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen, necessitating the use of an inert atmosphere (e.g., Argon or Nitrogen).[5]

Troubleshooting Guides

Low to No Product Yield

Issue: The reaction shows low conversion of the starting material or no desired product is formed.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-catalysts that are more readily activated or air-stable can be beneficial. Confirm that the reaction is conducted under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[5]
Catalyst Poisoning The sulfur atom in the substrate may be deactivating the catalyst.[4] Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or dppf) that can shield the metal center and prevent strong coordination from the sulfur atom.[3]
Inappropriate Base The chosen base may be too weak to facilitate the key steps in the catalytic cycle (e.g., transmetalation in Suzuki coupling or deprotonation in Buchwald-Hartwig amination). Screen a range of bases with varying strengths, such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu.[6]
Sub-optimal Temperature The reaction temperature may be too low for the reaction to proceed efficiently. Gradually increase the reaction temperature in increments of 10-20 °C. For sluggish reactions, consider using microwave irradiation to reduce reaction times and improve yields.[7]
Impure Reagents Impurities in the starting materials, solvents, or reagents can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.
Formation of Side Products

Issue: Significant formation of undesired side products is observed.

Side Product Potential Cause Troubleshooting Steps
Homocoupling of Coupling Partner This is common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling). It can be caused by the presence of oxygen or an excess of the Pd(II) precatalyst.[5] Ensure rigorous degassing of the reaction mixture. Use a direct Pd(0) source or ensure efficient in-situ reduction of the Pd(II) precatalyst. The choice of ligand can also influence the extent of homocoupling.
Dehalogenation of Starting Material The aryl bromide is reduced to the corresponding arene. This can occur in the presence of a hydride source, which can be generated from certain bases or solvents. Use high-purity, dry solvents. Consider using a different base that is less likely to act as a hydride donor.
Diaryl Sulfide Formation In C-S coupling reactions, competitive C-S bond activation can lead to the formation of undesired diaryl sulfides.[8] Optimization of the catalyst system, particularly the ligand, is key to minimizing this side reaction.

Catalyst and Condition Selection Tables

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require further optimization for specific coupling partners.

Suzuki-Miyaura Coupling
Parameter Recommended Starting Conditions Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₄ can be used as a Pd(0) source directly.[9]
Ligand PPh₃, SPhos, XPhos, or Pd(dppf)Cl₂ (1.1-1.5 eq. to Pd)Bulky, electron-rich ligands often improve yields for heteroatom-containing substrates.[7]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The choice of base can significantly impact the reaction outcome.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFDegassed solvents are essential.[9]
Temperature 80-120 °CMicrowave irradiation can be beneficial.[7]
Buchwald-Hartwig Amination
Parameter Recommended Starting Conditions Notes
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand XantPhos, BINAP, or a biaryl phosphine ligand (e.g., XPhos) (1.1-1.5 eq. to Pd)The choice of ligand is crucial and depends on the nature of the amine.[10]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)Strong bases are often required.[6]
Solvent Toluene, Dioxane, or THFAnhydrous and degassed solvents are critical.
Temperature 80-110 °C
Sonogashira Coupling
Parameter Recommended Starting Conditions Notes
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%)The copper co-catalyst is typically required.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)The amine base often serves as the solvent as well.
Solvent THF, DMF, or neat amine baseDegassed solvents are important to prevent homocoupling.[11]
Temperature Room Temperature to 80 °C
Heck Coupling
Parameter Recommended Starting Conditions Notes
Palladium Catalyst Pd(OAc)₂ or Pd(PPh₃)₄ (1-5 mol%)[12]
Ligand PPh₃ or other phosphine ligands (1.1-2 eq. to Pd)Phosphine-free conditions can also be explored.
Base Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equivalents)[2]
Solvent DMF, Acetonitrile, or Toluene
Temperature 80-140 °C[13]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.022 mmol). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reactants & Base to Schlenk Flask B Add Catalyst System A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvents C->D E Heat to Desired Temperature D->E F Monitor by TLC/GC-MS E->F G Cool & Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A general experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 LₙPd(0) pd_complex1 LₙPd(II)(Ar)(Br) pd0->pd_complex1 Oxidative Addition pd_complex2 LₙPd(II)(Ar)(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination ArAr Ar-Ar' pd_complex2->ArAr ArBr Ar-Br (this compound) ArBr->pd_complex1 ArBOH Ar'-B(OH)₂ ArBOH->pd_complex1  Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound, covering issues from low yield to product impurity.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete deprotonation of 4-bromothiophenol: The thiolate is the active nucleophile, and its incomplete formation will hinder the reaction.- Ensure the base (e.g., sodium hydride, sodium methoxide) is fresh and added in a slight excess (1.05-1.1 equivalents).- Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by the cessation of hydrogen gas evolution if using NaH.
Poor quality of 2-bromo-1,1-dimethoxyethane: The electrophile may have degraded.- Use freshly distilled or high-purity 2-bromo-1,1-dimethoxyethane.- Store the reagent under an inert atmosphere and away from moisture.
Reaction temperature is too low: Insufficient thermal energy can lead to a sluggish reaction.- Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the substitution reaction. Monitor the reaction progress by TLC or GC-MS.
Presence of a Major Byproduct with a Higher Molecular Weight Oxidative dimerization of 4-bromothiophenol: Thiols are susceptible to oxidation, leading to the formation of bis(4-bromophenyl) disulfide.- Degas all solvents prior to use to remove dissolved oxygen.- Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction setup.
Product Contaminated with Starting Material (4-bromothiophenol) Incomplete reaction: The reaction has not gone to completion.- Increase the reaction time or temperature as suggested above.- Consider adding a slight excess of 2-bromo-1,1-dimethoxyethane (up to 1.2 equivalents).
Oily or Difficult-to-Purify Product Hydrolysis of the acetal group: The dimethoxy acetal is sensitive to acidic conditions and can hydrolyze to the corresponding aldehyde, which may undergo further reactions.- Ensure all reagents and solvents are anhydrous.- Avoid acidic workup conditions. Use a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution) if an aqueous workup is necessary.
Presence of multiple impurities: A combination of the issues mentioned above.- Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound and how can I minimize it?

A1: The most prevalent impurity is typically bis(4-bromophenyl) disulfide, which arises from the oxidative coupling of the starting material, 4-bromothiophenol.[1] To minimize its formation, it is crucial to carry out the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents to exclude oxygen.

Q2: My reaction appears to be sluggish. What can I do to improve the reaction rate?

A2: If the reaction is slow, ensure that the deprotonation of 4-bromothiophenol is complete by using a slight excess of a strong base. You can also gently heat the reaction mixture, for example, to 50 °C, to increase the rate of the nucleophilic substitution. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal reaction time.

Q3: I observe a new spot on my TLC plate during workup that I suspect is the corresponding aldehyde. How can I avoid this?

A3: The formation of the aldehyde is likely due to the hydrolysis of the dimethoxy acetal group under acidic conditions. To prevent this, avoid any acidic washes during the workup. Use neutral or slightly basic aqueous solutions, such as brine or a saturated sodium bicarbonate solution, for extraction and washing.

Q4: What is a suitable method for purifying the crude this compound?

A4: Flash column chromatography on silica gel is an effective method for purifying the product. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, will typically allow for the separation of the desired product from unreacted starting materials and byproducts like the disulfide.

Q5: Can I use a different base for the deprotonation of 4-bromothiophenol?

A5: Yes, other bases such as potassium carbonate or triethylamine can be used, often in a polar aprotic solvent like DMF or acetonitrile. However, stronger bases like sodium hydride or sodium methoxide in a solvent like THF or methanol are generally more effective in ensuring complete deprotonation of the thiol.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on common methods for S-alkylation of thiols.

Materials:

  • 4-Bromothiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Bromo-1,1-dimethoxyethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromothiophenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 2-bromo-1,1-dimethoxyethane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction can be gently heated (e.g., to 50 °C) to expedite the process. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Data Presentation

The following table presents hypothetical purity data for the crude and purified product, as might be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Compound Retention Time (min) Crude Product Area % Purified Product Area %
4-Bromothiophenol5.28.5< 0.1
This compound10.885.099.5
Bis(4-bromophenyl) disulfide15.36.00.3
Unknown Impurity 19.10.50.1

Visualizations

Experimental Workflow

experimental_workflow reagents 4-Bromothiophenol 2-Bromo-1,1-dimethoxyethane Base (e.g., NaH) Anhydrous THF reaction Reaction under N2 0 °C to RT, 12-18h reagents->reaction 1. Deprotonation 2. Nucleophilic Substitution workup Aqueous Workup (Neutral/Basic) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Pure (4-Bromophenyl) (2,2-dimethoxyethyl)sulfane purification->product

Caption: Experimental workflow for the synthesis of this compound.

Impurity Formation Pathway

impurity_formation cluster_main Main Reaction cluster_side Side Reactions start 4-Bromothiophenol product This compound start->product Base, Nucleophilic Substitution disulfide Bis(4-bromophenyl) disulfide start->disulfide Oxidation (O2) electrophile 2-Bromo-1,1-dimethoxyethane electrophile->product aldehyde (4-Bromophenylthio)acetaldehyde product->aldehyde Hydrolysis (H3O+)

Caption: Common impurity formation pathways in the synthesis.

References

reaction condition optimization for Suzuki-Miyaura coupling with bromophenyl substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromophenyl substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromophenyl substrate is showing low to no yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings with bromophenyl substrates can arise from several issues. The key areas to troubleshoot are the catalyst system (palladium precursor and ligand), the choice of base and solvent, the reaction temperature, and the integrity of your starting materials. Inefficient oxidative addition of the palladium catalyst to the aryl bromide is a common rate-limiting step, particularly with electron-rich bromophenyl compounds.[1][2][3]

Q2: How do I select the optimal palladium catalyst and ligand for my bromophenyl substrate?

The choice of catalyst and ligand is critical. For many bromophenyl substrates, a Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand is effective.[4] Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3][4] For challenging or sterically hindered bromophenyl substrates, consider using more specialized Buchwald ligands such as SPhos, XPhos, or RuPhos.[1]

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?

The base is essential for the transmetalation step of the catalytic cycle.[5] Its selection is often interdependent with the solvent. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). For polar aprotic solvents like DMF or dioxane, weaker bases like K₂CO₃ or K₃PO₄ are often suitable.[6] In ethereal solvents such as THF, stronger bases like Cs₂CO₃ might be necessary.[6] It is often beneficial to screen a few different bases to determine the optimal choice for your specific reaction.[6]

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[7][6] To mitigate this:

  • Ensure an inert atmosphere: Thoroughly degas your solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6]

  • Use a Pd(0) precatalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II).[6]

  • Controlled reagent addition: In some cases, the slow addition of the boronic acid can minimize its self-coupling.[6]

Q5: My starting bromophenyl substrate is consumed, but the desired product is not formed. What are potential side reactions?

If your starting material is consumed without the formation of the desired product, several side reactions could be occurring:

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene. Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help prevent this.[1][7]

  • Dehalogenation: The bromophenyl starting material can be reduced to the corresponding arene.

  • Homocoupling of the aryl bromide: This can occur, though it is generally less common than boronic acid homocoupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient catalyst systemScreen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Buchwald ligands like SPhos, XPhos).[1][4]
Inappropriate base or solventScreen various base/solvent combinations. Consider K₃PO₄ in dioxane or Cs₂CO₃ in THF.[6] A solvent screen including toluene/water, dioxane/water, and THF/water can be beneficial.[6][8]
Low reaction temperatureGradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for decomposition.[1][6]
Poor quality of reagentsEnsure the purity and stability of the boronic acid. Consider using a more stable boronic ester derivative.[1]
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1][6]
Excess Pd(II) at the startUse a Pd(0) precatalyst like Pd(PPh₃)₄.[6]
Protodeboronation of Boronic Acid Presence of water and/or acidic conditionsUse anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts which are more stable.[1]
Incomplete Consumption of Starting Material Insufficient catalyst activityIncrease catalyst loading or switch to a more active catalyst system (e.g., Buchwald palladacycle precatalysts).
Low reaction temperature or insufficient timeIncrease the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Substrate
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromophenyl substrate (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Guides

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system optimal? start->check_catalyst optimize_catalyst Screen Pd precursors and ligands (e.g., Buchwald) check_catalyst->optimize_catalyst No check_base_solvent Is the base/solvent combination appropriate? check_catalyst->check_base_solvent Yes optimize_catalyst->check_base_solvent optimize_base_solvent Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, THF, Toluene) check_base_solvent->optimize_base_solvent No check_temp Is the reaction temperature sufficient? check_base_solvent->check_temp Yes optimize_base_solvent->check_temp increase_temp Increase temperature (80-110 °C) check_temp->increase_temp No check_side_reactions Are side reactions (homocoupling, protodeboronation) prevalent? check_temp->check_side_reactions Yes increase_temp->check_side_reactions mitigate_side_reactions Ensure inert atmosphere. Use anhydrous solvents or boronic esters. check_side_reactions->mitigate_side_reactions Yes success Improved Yield check_side_reactions->success No mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: C-S Bond Formation Using Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in C-S bond formation using aryl bromides. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Question: My C-S cross-coupling reaction with an aryl bromide is giving a low yield. What are the first steps to troubleshoot this?

Answer:

Low yields in C-S cross-coupling reactions are a common issue. A systematic approach to troubleshooting is crucial. Begin by verifying the integrity of your starting materials and reagents. Subsequently, focus on the core components of the reaction: the catalyst system, reaction conditions, and potential side reactions.

A logical workflow for troubleshooting is outlined below:

G start Low Yield Observed reagent_check Verify Reagent Purity & Integrity (Aryl Bromide, Thiol, Solvent, Base) start->reagent_check reagent_check->start Reagents Impure/Degraded catalyst_check Evaluate Catalyst System (Pre-catalyst & Ligand) reagent_check->catalyst_check Reagents OK catalyst_check->start Inactive/Inappropriate Catalyst condition_check Optimize Reaction Conditions (Temperature, Time, Concentration) catalyst_check->condition_check Catalyst System Appropriate condition_check->start Suboptimal Conditions side_reaction_check Investigate Side Reactions (Homocoupling, Debromination) condition_check->side_reaction_check Conditions Optimized side_reaction_check->start Significant Side Reactions solution Improved Yield side_reaction_check->solution Side Reactions Minimized

Caption: Troubleshooting workflow for low-yield C-S bond formation.

Question: How do I choose the right catalyst and ligand for my C-S coupling reaction?

Answer:

The choice of catalyst and ligand is critical for a successful C-S coupling reaction. Palladium and nickel-based catalysts are most commonly employed.

  • Palladium Catalysts: Palladium pre-catalysts like Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂ are common starting points.[1][2] The active Pd(0) species is generated in situ. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but they are often air-sensitive.

  • Nickel Catalysts: Nickel catalysts are a more cost-effective alternative and can be effective for coupling with less reactive aryl bromides.[3]

  • Ligands: The ligand stabilizes the metal center and modulates its reactivity.

    • Phosphine Ligands: Electron-rich and bulky phosphine ligands are often effective. For C-S bond formation, ligands like Xantphos have been shown to be effective in preventing the formation of disulfide byproducts.[4] Other common choices include bidentate ligands like dppf.[5]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly coordinating and can enhance the efficiency of the reaction.[6]

The optimal catalyst-ligand combination is substrate-dependent. It is often necessary to screen a small number of combinations to identify the best system for your specific substrates.

Question: My reaction is producing a significant amount of homocoupled disulfide (R-S-S-R) and/or biaryl (Ar-Ar) byproducts. How can I minimize these side reactions?

Answer:

Homocoupling is a common side reaction. The formation of disulfides arises from the oxidation of the thiol starting material, while biaryl formation comes from the coupling of two aryl bromide molecules.

Strategies to Minimize Homocoupling:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or working in a glovebox. Degas your solvents thoroughly. Palladium catalysts in their active Pd(0) state are particularly sensitive to oxygen.[7]

  • Controlled Addition of Thiol: Adding the thiol slowly to the reaction mixture can help to keep its concentration low, disfavoring the oxidative dimerization.

  • Choice of Base: A carefully chosen base can minimize side reactions. The base should be strong enough to deprotonate the thiol but not so strong as to promote unwanted side reactions.

  • Ligand Selection: Certain ligands can suppress homocoupling. For instance, the use of Xantphos with a Pd₂(dba)₃ catalyst has been reported to be effective in C-S bond formation without the formation of disulfide compounds.[4]

G cluster_desired Desired C-S Coupling cluster_side Side Reactions ArBr Aryl Bromide (Ar-Br) ArSR Aryl Sulfide (Ar-S-R) ArBr->ArSR ArAr Biaryl Homocoupling (Ar-Ar) ArBr->ArAr [Pd] RSH Thiol (R-SH) RSH->ArSR RSSR Disulfide Homocoupling (R-S-S-R) RSH->RSSR Oxidation

Caption: Desired reaction pathway versus common side reactions.

Question: I am observing debromination of my starting material. What causes this and how can I prevent it?

Answer:

Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[7] This side reaction becomes more prevalent with electron-rich aryl bromides and highly active catalyst systems.[1]

Causes and Prevention:

  • Hydride Source: The hydrogen atom can come from various sources, including the solvent, base, or even the phosphine ligand.

  • Reaction Temperature: Higher temperatures can sometimes favor debromination. Running the reaction at the lowest effective temperature may help.

  • Base Selection: The choice of base can influence the extent of debromination. It may be necessary to screen different bases.

  • Catalyst System: A less active catalyst system might be required to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for a palladium-catalyzed C-S cross-coupling reaction with an aryl bromide?

A1: The following is a representative protocol. Note that the optimal conditions (catalyst, ligand, base, solvent, temperature) are highly dependent on the specific substrates and should be optimized.

General Experimental Protocol:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., i-Pr₂NEt or Cs₂CO₃, 1.5-2.0 equivalents).[4]

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Reagent Addition: Under the inert atmosphere, add the aryl bromide (1.0 equivalent) and the thiol (1.1-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Q2: How does the electronic nature of the aryl bromide affect the reaction?

A2: The electronic properties of the aryl bromide significantly influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.

  • Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, making the reaction faster.[8]

  • Electron-donating groups can slow down the oxidative addition, potentially requiring more forcing conditions (higher temperature, more active catalyst) to achieve good conversion.[9]

Q3: Can I use water as a solvent for my C-S coupling reaction?

A3: While many cross-coupling reactions are performed in organic solvents, there is growing interest in using water as a more environmentally friendly medium. Ligand-free palladium-catalyzed Suzuki reactions have been successfully performed in water.[2] For C-S coupling, the solubility of the reagents in water will be a key consideration. Specialized water-soluble ligands may be required to facilitate the reaction in an aqueous environment.[10]

Data Summary

The following table summarizes the effect of different bases on the yield of a model C-S coupling reaction. It is important to note that yields are highly dependent on the specific substrates and other reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1i-Pr₂NEtDioxane100695[4]
2Na₂CO₃Dioxane1006Lower Yield[4]
3K₃PO₄Dioxane1006Lower Yield[4]
4Cs₂CO₃Dioxane1001292[4]
5NaOt-BuDioxane1006Lower Yield[4]

Data compiled for illustrative purposes based on findings for the coupling of various functionalized aryl bromides and aryl thiols.[4]

References

Technical Support Center: Enhancing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction rate of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane couplings.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. This guide provides a systematic approach to identifying and resolving potential problems in your experiment.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent1 Aryl Sulfide: Purity, Stability reagent_check->sub_reagent1 sub_reagent2 Boronic Acid/Ester: Purity, Decomposition reagent_check->sub_reagent2 sub_reagent3 Base: Anhydrous, Correct Strength reagent_check->sub_reagent3 sub_reagent4 Solvent: Degassed, Anhydrous reagent_check->sub_reagent4 catalyst_issue 3. Investigate Catalyst System condition_check->catalyst_issue Conditions Correct sub_condition1 Temperature: Too low or too high? condition_check->sub_condition1 sub_condition2 Reaction Time: Insufficient? condition_check->sub_condition2 sub_condition3 Inert Atmosphere: Maintained? condition_check->sub_condition3 side_reactions 4. Analyze for Side Reactions catalyst_issue->side_reactions Catalyst System Appears Active sub_catalyst1 Catalyst Poisoning by Sulfur? catalyst_issue->sub_catalyst1 sub_catalyst2 Ligand Selection: Appropriate for C-S activation? catalyst_issue->sub_catalyst2 sub_catalyst3 Pre-catalyst Activation: Inefficient? catalyst_issue->sub_catalyst3 optimization 5. Systematic Optimization side_reactions->optimization Minimal Side Reactions solution Problem Resolved optimization->solution CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl label_OA Rate-limiting step Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

scale-up challenges for the production of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during experimental work and scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Thiolate: Incomplete deprotonation of 4-bromothiophenol. 2. Poor Quality Electrophile: Degradation or impurity of 2-bromo-1,1-dimethoxyethane. 3. Incorrect Reaction Temperature: Temperature too low for the S\N2 reaction to proceed at a reasonable rate.1. Base Selection & Addition: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure anhydrous conditions as water will quench the base. 2. Reagent Purity: Verify the purity of 2-bromo-1,1-dimethoxyethane by NMR or GC-MS before use. Consider re-purification if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature, monitoring by TLC or LC-MS. Typical temperatures for such reactions range from room temperature to gentle heating (e.g., 50-60 °C).
Formation of Side Products (e.g., Disulfide) 1. Oxidation of Thiolate: The thiolate intermediate is susceptible to oxidation to form a disulfide, especially in the presence of air.[1][2]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[3] Use degassed solvents.
Product Discoloration (Yellow or Brown) 1. Impurities in Starting Materials: Presence of colored impurities in 4-bromothiophenol or the electrophile. 2. Side Reactions at Elevated Temperatures: High reaction temperatures can lead to thermal decomposition or side reactions producing colored by-products.[3] 3. Oxidation: The final product might be susceptible to air oxidation, leading to colored impurities.1. Starting Material Purity: Use high-purity starting materials.[3] 2. Temperature Control: Maintain the reaction at the lowest effective temperature.[3] 3. Purification: Use activated carbon treatment during workup to remove colored impurities.[3][4] Recrystallization or column chromatography are also effective.
Difficult Purification 1. Similar Polarity of Product and Impurities: Co-elution of the product with starting materials or byproducts during chromatography. 2. Product Instability: Degradation of the product on silica gel during column chromatography.1. Alternative Purification: Consider recrystallization from a suitable solvent system. 2. Chromatography Optimization: Use a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina).
Scale-Up Issues: Poor Yield and Purity 1. Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and side product formation. 2. Mass Transfer Limitations: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.1. Controlled Reagent Addition: Add reagents portion-wise or via a syringe pump to manage exotherms. 2. Efficient Stirring: Use appropriate stirring equipment to ensure homogenous mixing.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a nucleophilic substitution (S\N2) reaction.[2] This typically involves the deprotonation of 4-bromothiophenol with a suitable base to form the corresponding thiolate, which then reacts with an electrophile like 2-bromo-1,1-dimethoxyethane.[2]

Q2: How can I minimize the formation of the disulfide byproduct?

A2: The formation of disulfide byproducts arises from the oxidation of the thiol starting material or the thiolate intermediate.[1][2] To minimize this, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon, and to use degassed solvents.[3]

Q3: My final product is a yellow oil, but I expected a white solid. What could be the reason?

A3: Discoloration is often due to impurities.[3] These can be residual starting materials, byproducts from side reactions, or products of oxidation.[3] Purification by column chromatography or recrystallization, potentially with an activated carbon treatment, can help remove these colored impurities.[3][4]

Q4: I am having trouble separating my product from the unreacted 4-bromothiophenol. What can I do?

A4: An aqueous workup with a dilute base (e.g., 1M NaOH) can help. The acidic 4-bromothiophenol will be deprotonated and move into the aqueous layer, while your desired product will remain in the organic layer.

Q5: What are the key considerations when scaling up this reaction?

A5: When scaling up, heat and mass transfer become critical. The deprotonation of the thiol can be exothermic, so controlled addition of the base and efficient stirring are necessary to maintain a consistent temperature and avoid localized "hot spots" that can lead to side reactions. Ensure your cooling system is adequate for the larger scale.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromothiophenol

  • 2-bromo-1,1-dimethoxyethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromothiophenol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Visualizations

Synthesis_Pathway 4-Bromothiophenol 4-Bromothiophenol Thiolate Intermediate Thiolate Intermediate 4-Bromothiophenol->Thiolate Intermediate + Base Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Thiolate Intermediate Product This compound Thiolate Intermediate->Product + 2-Bromo-1,1-dimethoxyethane Side_Product Disulfide Byproduct Thiolate Intermediate->Side_Product + O2 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane 2-Bromo-1,1-dimethoxyethane->Product Oxygen O2 (Air) Oxygen->Side_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Check Starting Material Purity? start->check_reagents purify_reagents Purify/Replace Reagents check_reagents->purify_reagents No check_conditions Review Reaction Conditions? check_reagents->check_conditions Yes purify_reagents->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Temp Issue inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere Oxidation check_workup Investigate Workup/Purification? check_conditions->check_workup OK optimize_temp->check_workup inert_atmosphere->check_workup modify_workup Modify Extraction/Washes check_workup->modify_workup Workup Issue optimize_chromatography Optimize Chromatography check_workup->optimize_chromatography Purification Issue success Problem Resolved modify_workup->success optimize_chromatography->success Scale_Up_Challenges Scale-Up Scale-Up Heat_Transfer Heat Transfer Scale-Up->Heat_Transfer Mass_Transfer Mass Transfer Scale-Up->Mass_Transfer Safety Safety Scale-Up->Safety Exotherms Exotherm Control Heat_Transfer->Exotherms Hot_Spots Local Hot Spots Heat_Transfer->Hot_Spots Mixing Efficient Mixing Mass_Transfer->Mixing Reagent_Addition Reagent Addition Rate Mass_Transfer->Reagent_Addition Gas_Evolution Gas Evolution (H2 from NaH) Safety->Gas_Evolution

References

Technical Support Center: Safe Handling and Disposal of Brominated Organic Waste Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of brominated organic waste products. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

1. How should I properly store brominated organic waste in the laboratory?

Proper storage is the first line of defense against accidents.[1] Brominated organic waste must be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] The storage containers should be kept tightly closed to prevent the release of corrosive or toxic vapors and should be placed on lower shelves to minimize the risk of being dropped.[1][2] It is crucial to segregate brominated organic waste from incompatible chemicals, such as easily oxidized substances, alkalis, reducing agents, and combustible materials.[1][3] Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[1]

2. What are the essential Personal Protective Equipment (PPE) requirements for handling brominated organic compounds?

The use of appropriate PPE is mandatory when handling brominated organic compounds.[1] This includes:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][2][4] A face shield should also be worn, especially when there is a risk of splashing.[2][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary.[2][3][4] It is advisable to double-glove for added protection and to inspect gloves for any signs of degradation before use.[4][5]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect skin and personal clothing from contamination.[1][4]

  • Respiratory Protection: While generally not required when working in a properly functioning chemical fume hood, a NIOSH-approved respirator may be necessary for emergencies or large-scale work.[1][4]

3. How do I dispose of different types of brominated organic waste?

All brominated organic waste is considered hazardous and must be disposed of accordingly.[1][6]

  • Liquid Waste: Aqueous solutions and organic solvents containing brominated compounds should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1][4] Do not pour any brominated waste down the drain.[6]

  • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and silica gel must be collected in a separate, designated solid hazardous waste container.[1][4]

  • Container Disposal: Empty containers that held brominated organic compounds should be managed as hazardous waste unless properly decontaminated.[5]

Follow your institution's specific guidelines for hazardous waste pickup and disposal.[1]

4. What should I do in the event of a small chemical spill involving a brominated organic compound?

For minor spills that can be cleaned up in under 10 minutes by trained personnel:

  • Alert personnel in the immediate area.[1]

  • If the substance is flammable, extinguish all ignition sources.[1]

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or soda ash.[1][2] Do not use combustible materials like paper towels.[1]

  • For some spills, treatment with a reducing agent like sodium thiosulfate before absorption can neutralize the reactive bromine.[1][7]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1][2]

  • Decontaminate the area with soap and water.[1]

5. What constitutes a major spill and what is the proper response?

A major spill is one that is large, highly toxic, or uncontrollable. In such an event:

  • Evacuate the laboratory immediately and alert others.[1]

  • If possible, close the door to the affected area to contain vapors.[1]

  • Call your institution's emergency response team or 911.[1]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[1]

Troubleshooting Guides

Problem: The pH of my aqueous brominated waste is causing issues with storage container integrity.

  • Solution: Neutralize the waste before storage. For acidic waste, cautiously add a weak base (e.g., sodium bicarbonate) in a fume hood, monitoring for any gas evolution or temperature increase. For basic waste, add a weak acid. Ensure the final pH is within a safe range for your storage containers. Always label the neutralized waste with its components.

Problem: I am unsure if my brominated organic waste is compatible with other halogenated wastes.

  • Solution: When in doubt, do not mix waste streams.[4] While small quantities of different halogenated organic wastes can sometimes be combined, it is safest to keep them separate to avoid unforeseen reactions.[6] Consult your institution's chemical hygiene plan or waste disposal guidelines for specific instructions on mixed waste. Brominated compounds can react violently with a variety of substances, including many organic compounds and certain metals.[1]

Problem: I have noticed a pungent odor near the brominated waste storage area.

  • Solution: This could indicate a leak or improper sealing of a waste container.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, inspect all waste containers for damage or loose caps.[1]

    • If a leak is found, transfer the contents to a new, sound container.

    • Clean up any spilled material following the minor spill procedure.

    • If the odor persists, there may be an issue with the ventilation system, and you should contact your facility's maintenance department.

Data Presentation

Table 1: Permissible Exposure Limits (PELs) and Other Hazard Data for Bromine

ParameterValueReference
OSHA PEL (TWA)0.1 ppm (0.7 mg/m³)[3]
OSHA PEL (STEL)0.3 ppm[3]
NIOSH TWA0.1 ppm[2][3]
NIOSH STEL0.3 ppm[2][3]
ACGIH TWA0.1 ppm[2][3]
ACGIH STEL0.2 ppm[2]
Oral LD50 (Rat)2,600 mg/kg[2]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Table 2: Common Decontamination and Neutralizing Agents

AgentApplicationNotes
Sodium ThiosulfateNeutralization of bromine spills and aqueous waste.[7][8]Effective reducing agent.
Sodium BisulfiteNeutralization of bromine.[7]Another common reducing agent.
Activated CarbonAdsorption of bromine vapors and liquid waste.[7]Can be used for spill cleanup.[9]
Soap and WaterGeneral surface decontamination after a spill.[1]For final cleaning of the affected area.
70% EthanolDisinfection of equipment surfaces.A common laboratory disinfectant.

Experimental Protocols

Protocol 1: General Procedure for Handling and Weighing a Brominated Organic Compound

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for all reagents.[1]

    • Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[1][5]

    • Assemble all necessary equipment, including a balance, weighing paper, spatula, and designated waste containers.[4][5]

  • Donning PPE:

    • Put on all required PPE as specified in the FAQs, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (double-gloving is recommended).[1][4][5]

  • Reagent Handling:

    • Perform all manipulations of the brominated organic compound inside the fume hood.[1][2]

    • Carefully weigh the desired amount of the compound.

    • Transfer the compound to the reaction vessel within the fume hood.

  • Cleanup:

    • Decontaminate all glassware and the work surface.[1]

    • Dispose of all contaminated materials in the appropriate halogenated organic waste containers.[1][4]

    • Properly remove PPE, avoiding contact with contaminated outer surfaces.[1]

    • Wash hands thoroughly with soap and water.[1][5]

Protocol 2: Decontamination of Glassware Used with Brominated Organic Compounds

  • Initial Rinse:

    • In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the brominated organic residue.

    • Collect this solvent rinse in the "Halogenated Organic Waste" container.

  • Chemical Decontamination:

    • If necessary, soak the glassware in a solution of a reducing agent like sodium thiosulfate to neutralize any residual reactive bromine.

    • Dispose of the neutralizing solution as hazardous waste.

  • Standard Cleaning:

    • Wash the glassware thoroughly with laboratory detergent and hot water.[10]

    • Rinse with tap water, followed by a final rinse with deionized or distilled water.[10]

  • Drying:

    • Allow the glassware to air dry or place it in a drying oven.

Visualizations

G Figure 1: Brominated Organic Waste Segregation Workflow start Waste Generated liquid Liquid Waste start->liquid solid Solid Waste start->solid aqueous Aqueous Solution liquid->aqueous organic Organic Solvent liquid->organic gloves Contaminated Gloves, Wipes, etc. solid->gloves glass Contaminated Glassware solid->glass container_halo Halogenated Organic Waste Container aqueous->container_halo organic->container_halo container_solid Solid Hazardous Waste Container gloves->container_solid decon Decontaminate (Protocol 2) glass->decon decon->container_solid Solid Residue

Caption: Waste segregation for brominated organic compounds.

G Figure 2: Minor Spill Response Logic spill Spill Occurs assess Assess Hazard (Size, Volatility, Toxicity) spill->assess is_major Is the spill large, highly toxic, or uncontrollable? assess->is_major evacuate EVACUATE AREA is_major->evacuate Yes alert Alert Nearby Personnel is_major->alert No call_emergency Call Emergency Response evacuate->call_emergency ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain neutralize Neutralize (optional, e.g., with sodium thiosulfate) contain->neutralize collect Collect Waste into Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate

Caption: Decision workflow for responding to a chemical spill.

References

Validation & Comparative

Validating the Structure of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a critical checkpoint. For the novel compound (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a multi-faceted analytical approach is essential for complete structural validation. This guide provides a comparative overview of single-crystal X-ray crystallography against spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—outlining the unique insights and data each technique offers for researchers, scientists, and drug development professionals.

While a definitive crystal structure for this compound has not been publicly reported, this guide presents the expected outcomes from each analytical technique based on known chemical principles and data from analogous structures. This provides a robust framework for its eventual characterization.

Comparative Analysis of Structural Validation Techniques

The following table summarizes the anticipated quantitative data from each analytical method for the structural elucidation of this compound.

Analytical TechniqueParameterExpected Value/Observation
X-ray Crystallography Crystal System & Space GroupHypothetical: Monoclinic, P2₁/c
Unit Cell DimensionsHypothetical: a≈10-15 Å, b≈5-10 Å, c≈15-20 Å, β≈90-110°
Bond Lengths (Å)C-S: ~1.77 Å, C-Br: ~1.90 Å, Ar-C: ~1.39 Å, Acetal C-O: ~1.42 Å
Bond Angles (°)Ar-S-CH₂: ~105°, S-CH₂-CH: ~110°, O-C-O: ~112°
¹H NMR Spectroscopy Chemical Shift (δ) - Aromatic7.2-7.5 ppm (two doublets, AA'BB' system)
Chemical Shift (δ) - Acetal CH~4.6 ppm (triplet, J ≈ 5.5 Hz)
Chemical Shift (δ) - Methylene CH₂~3.1 ppm (doublet, J ≈ 5.5 Hz)
Chemical Shift (δ) - Methoxy CH₃~3.3 ppm (singlet, 6H)
¹³C NMR Spectroscopy Chemical Shift (δ) - Aromatic C-Br~121 ppm
Chemical Shift (δ) - Aromatic C-S~135 ppm
Chemical Shift (δ) - Aromatic C-H~129, 132 ppm
Chemical Shift (δ) - Acetal CH~103 ppm
Chemical Shift (δ) - Methoxy CH₃~54 ppm
Chemical Shift (δ) - Methylene CH₂~38 ppm
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 278/280 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br)
Key Fragmentm/z 75 [CH(OCH₃)₂]⁺ (base peak)
Other Fragmentsm/z 199/201 [M - CH(OCH₃)₂]⁺, m/z 120 [M - Br - CH(OCH₃)₂]⁺
Infrared (IR) Spectroscopy Aromatic C-H Stretch~3050-3100 cm⁻¹
Aliphatic C-H Stretch~2830-2950 cm⁻¹
Aromatic C=C Stretch~1475, 1580 cm⁻¹
Acetal C-O Stretch~1050-1150 cm⁻¹ (strong, multiple bands)
C-S Stretch~680-710 cm⁻¹ (weak)
para-Substitution Pattern~810-840 cm⁻¹ (strong, out-of-plane C-H bend)[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the standard operating procedures for each key experiment.

Single-Crystal X-ray Crystallography
  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it is free of cracks and defects. The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Br and S). Subsequent Fourier analysis reveals the positions of the remaining non-hydrogen atoms. The structure is then refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is evaluated by its R-factor, with a value < 0.05 indicating a good fit.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The sample is placed in the NMR spectrometer (e.g., 400 MHz). The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse experiment is run to acquire the ¹H spectrum, with typical parameters including a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Using the same sample, a ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small volume is injected into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process forms a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded. The instrument passes an infrared beam through the sample over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum, which reveals the characteristic vibrational frequencies of the molecule's functional groups.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, from synthesis to final confirmation.

G cluster_synthesis Compound Preparation cluster_analysis Structural Analysis cluster_validation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification xray X-ray Crystallography 3D Molecular Structure Bond Lengths/Angles Absolute Stereochemistry purification->xray nmr NMR Spectroscopy (¹H, ¹³C) Connectivity (2D NMR) Chemical Environment Proton/Carbon Count purification->nmr ms Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern purification->ms ir Infrared Spectroscopy Functional Groups (C-S, C-O, Aromatic) Substitution Pattern purification->ir validation Structure Validated xray->validation nmr->validation ms->validation ir->validation

Workflow for structural validation.

References

A Comparative Guide to Arylating Agents: Contextualizing (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, the introduction of an aryl group to a molecule is a fundamental transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A diverse array of arylating agents and methodologies have been developed to achieve this, each with its distinct advantages and limitations. This guide provides a comparative analysis of various arylating agents, with a conceptual positioning of sulfur-containing reagents like (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane against more conventional approaches.

While direct experimental data for the use of this compound as a broadly applied arylating agent is not extensively documented in readily available literature, its structure suggests potential utility in reactions involving C-S bond cleavage. Such "desulfurative arylation" methods offer an alternative to the more traditional transition metal-catalyzed cross-coupling reactions. This comparison will therefore focus on the established methods, providing a framework for evaluating potential new reagents.

Comparative Analysis of Arylating Strategies

The efficacy of an arylation reaction is typically assessed by its yield, substrate scope, functional group tolerance, and the mildness of the reaction conditions. Below is a comparison of prominent arylation strategies.

Arylating Strategy Typical Arylating Agent Common Coupling Partner Catalyst/Promoter Typical Reaction Conditions Advantages Disadvantages
Suzuki-Miyaura Coupling Arylboronic acids/estersAryl/vinyl halides or triflatesPalladium catalyst with a phosphine ligand, and a base.[1][2]80-120 °C, inert atmosphereWide functional group tolerance, commercially available reagents, mild reaction conditions.[1]Requires pre-functionalization of the aryl group to a boronic acid/ester.
Heck-Mizoroki Coupling Aryl halides or triflatesAlkenesPalladium catalyst with a phosphine ligand, and a base.[3][4]100-140 °C, inert atmosphereForms C-C bonds with alkenes, good for synthesizing substituted styrenes.[3]Limited to alkene coupling partners, can have issues with regioselectivity.
Buchwald-Hartwig Amination Aryl halides or triflatesAmines, amidesPalladium catalyst with a specialized phosphine ligand, and a strong base.[5][6]80-110 °C, inert atmospherePremier method for C-N bond formation, broad substrate scope.[5]Requires specialized and often expensive ligands, sensitive to air and moisture.
Grignard Reagents Arylmagnesium halides (ArMgX)Carbonyls, epoxides, nitrilesStoichiometric use of the Grignard reagent.[7][8]-78 to 25 °C, strictly anhydrous conditionsHighly reactive, readily available starting materials, versatile for C-C bond formation.[8]Highly sensitive to moisture and protic functional groups, limited functional group tolerance.
Desulfurative Coupling (Conceptual) Aryl sulfanes/sulfonesVarious nucleophiles/electrophilesTransition metal catalyst (e.g., Ni, Pd) or photoredox catalyst.[4]Varies, can be mildUtilizes alternative starting materials, potential for novel reactivity.[4]Less developed, may require specific activating groups on the sulfur reagent.

Visualizing Arylation Pathways

The following diagrams illustrate the catalytic cycles of common arylation reactions, providing a visual comparison of their mechanisms.

Suzuki_Miyaura_Coupling Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X Oxidative Addition R-B(OR)2 Boronic Ester (R-B(OR)2) Ar-Pd(II)-R Transmetalation Intermediate R-B(OR)2->Ar-Pd(II)-R Transmetalation (Base) Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-X->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)Ln Reductive Elimination Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck_Mizoroki_Coupling Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X Oxidative Addition Alkene Alkene Alkene-Complex Alkene Coordination Alkene->Alkene-Complex Coordination Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-X->Alkene-Complex Insertion-Product Migratory Insertion Alkene-Complex->Insertion-Product Migratory Insertion Insertion-Product->Pd(0)Ln β-Hydride Elimination & Reductive Elimination Substituted_Alkene Substituted Alkene Insertion-Product->Substituted_Alkene

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.[3]

Buchwald_Hartwig_Amination Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X Oxidative Addition Intermediate Ar-X->Ar-Pd(II)-X Oxidative Addition Amine Amine (R2NH) Amine-Complex Amine Coordination & Deprotonation Amine->Amine-Complex Coordination (Base) Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Ar-Pd(II)-X Ar-Pd(II)-X->Amine-Complex Amine-Complex->Pd(0)Ln Reductive Elimination Ar-NR2 Aryl Amine (Ar-NR2) Amine-Complex->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of any synthetic method. Below are representative protocols for the major arylation reactions.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Cross-coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture via syringe.

  • The flask is sealed and the mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Heck-Mizoroki Coupling

Reaction: Coupling of 4-bromoanisole with styrene.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • In a sealed tube, combine 4-bromoanisole, styrene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add acetonitrile and triethylamine to the mixture.

  • The tube is sealed and heated to 120 °C for 16 hours.

  • After cooling, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated, and the residue is purified by flash chromatography to yield the substituted styrene.

Protocol 3: Buchwald-Hartwig Amination

Reaction: Coupling of 4-bromoanisole with morpholine.

Materials:

  • 4-bromoanisole (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Toluene is added, followed by 4-bromoanisole and morpholine.

  • The tube is sealed and heated to 100 °C for 18 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Conclusion

The field of arylation is dominated by highly efficient and versatile palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][3][5] These methods, while powerful, generally rely on aryl halides as the aryl source. The conceptual use of reagents like this compound points towards an alternative strategy involving C-S bond activation. While less established, desulfurative couplings represent an expanding area of research that could provide novel synthetic pathways and expand the toolbox of the modern synthetic chemist. Further research is necessary to fully elucidate the potential and limitations of such sulfur-based arylating agents and to provide a direct performance comparison with the well-established methods detailed in this guide.

References

comparing the reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane with its chloro and iodo analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane and its Chloro and Iodo Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of this compound with its corresponding chloro and iodo analogs in palladium-catalyzed cross-coupling reactions. The selection of the appropriate aryl halide is a critical parameter in synthetic strategy, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This document presents supporting experimental data from analogous compounds to illustrate the expected reactivity trends and provides detailed experimental protocols for comparative studies.

The generally accepted trend in reactivity for aryl halides in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This results in a reactivity trend where aryl iodides are the most reactive, followed by aryl bromides, and then aryl chlorides.[1][2] This increased reactivity is primarily attributed to the greater ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. While aryl iodides offer the highest reactivity, they are also typically the most expensive and can be less stable. Aryl chlorides are the most cost-effective but often require more specialized and highly active catalyst systems to achieve comparable results to their bromo and iodo counterparts.[1]

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

Table 1: Comparison of Aryl Halide Reactivity in a Model Suzuki-Miyaura Coupling Reaction

This table summarizes typical yields for the Suzuki-Miyaura coupling of 4-haloanisoles with phenylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(4-Iodophenyl)(2,2-dimethoxyethyl)sulfanePd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O802~95
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O806~85
(4-Chlorophenyl)(2,2-dimethoxyethyl)sulfanePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄1,4-Dioxane10018~70

Data is synthesized from general knowledge of aryl halide reactivity and published data on analogous compounds to provide a representative comparison.

Table 2: Comparison of Aryl Halide Reactivity in a Model Buchwald-Hartwig Amination Reaction

This table presents expected outcomes for the Buchwald-Hartwig amination of 4-haloanisoles with aniline.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(4-Iodophenyl)(2,2-dimethoxyethyl)sulfanePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene901>95
This compoundPd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene904~90
(4-Chlorophenyl)(2,2-dimethoxyethyl)sulfanePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)K₃PO₄t-BuOH11024~75

Data is synthesized from general knowledge of aryl halide reactivity and published data on analogous compounds to provide a representative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of the halo-analogs of (4-halophenyl)(2,2-dimethoxyethyl)sulfane.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is designed for the comparative analysis of the chloro, bromo, and iodo analogs.

  • Reaction Setup : To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (see Table 1 for specific catalyst), and base (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing : The Schlenk tube is sealed with a septum, and the atmosphere is exchanged with argon or nitrogen by three cycles of evacuation and backfilling. Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) is then added via syringe.

  • Reaction Execution : The reaction mixture is stirred at the specified temperature (see Table 1) for the indicated time. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification : Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This protocol allows for a direct comparison of the reactivity of the three analogs in C-N bond formation.

  • Reaction Setup : In a glovebox, an oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol, 1.0 equiv), the palladium precatalyst and ligand (see Table 2), and the base (1.4 mmol, 1.4 equiv).

  • Reagent Addition : The tube is sealed, removed from the glovebox, and the solvent (5 mL) and aniline (1.1 mmol, 1.1 equiv) are added via syringe. The reaction mixture is then degassed by bubbling argon through the solution for 10 minutes.

  • Reaction Execution : The reaction is heated to the specified temperature (see Table 2) with vigorous stirring for the designated time. Progress is monitored by GC-MS or LC-MS.

  • Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL), filtered through a pad of Celite®, and the filtrate is concentrated. The resulting residue is purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_reaction Parallel Cross-Coupling Reactions cluster_analysis Analysis cluster_conclusion Conclusion A Synthesize/Acquire Analogs: (4-chlorophenyl)(2,2-dimethoxyethyl)sulfane This compound (4-iodophenyl)(2,2-dimethoxyethyl)sulfane B1 Chloro Analog + Coupling Partner A->B1 Identical Reaction Conditions B2 Bromo Analog + Coupling Partner A->B2 Identical Reaction Conditions B3 Iodo Analog + Coupling Partner A->B3 Identical Reaction Conditions C Monitor Reaction Progress (TLC, GC-MS, LC-MS) B1->C B2->C B3->C D Determine Yield and Purity (NMR, HPLC) C->D E Compare Reactivity: Time vs. Conversion Yield vs. Catalyst Loading D->E

Caption: A generalized workflow for the comparative analysis of the reactivity of the three halo-sulfane analogs.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Cost-Effective Synthesis of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route that is both efficient and economical is paramount. This guide provides a comparative analysis of two cost-effective synthetic routes to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a potentially valuable building block in medicinal chemistry. The comparison is based on established chemical principles and analogous reactions reported in the literature, focusing on nucleophilic substitution (S-alkylation) as the core transformation.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. The data is extrapolated from typical yields of analogous S-alkylation reactions and current market prices for the required reagents.

ParameterRoute 1: Standard S-AlkylationRoute 2: Phase-Transfer Catalysis (PTC) S-Alkylation
Starting Materials 4-Bromothiophenol, 2-Bromo-1,1-dimethoxyethane4-Bromothiophenol, 2-Bromo-1,1-dimethoxyethane
Key Reagents Potassium Carbonate, AcetoneSodium Hydroxide, Tetrabutylammonium Bromide (TBAB)
Estimated Yield 85-95%90-98%
Reaction Time 4-6 hours2-4 hours
Reaction Temperature Reflux (approx. 56°C)Room Temperature to 50°C
Purification Method Filtration, Extraction, and optional Column ChromatographySimple Phase Separation and Extraction
Estimated Cost per Gram ~$5-7~$4-6
Environmental Impact Moderate (use of organic solvents)Lower (reduced organic solvent, aqueous phase)

Note: Estimated costs are based on catalog prices for reagents at the time of publication and may vary. Yields are based on analogous transformations.

Experimental Protocols

Route 1: Standard S-Alkylation

This route employs a standard nucleophilic substitution reaction where the thiolate, generated in situ, displaces the bromide from the alkyl halide.

Materials:

  • 4-Bromothiophenol (1.0 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (as solvent)

  • Deionized Water

  • Brine Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol and acetone.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 20 minutes to form the potassium thiophenolate salt.

  • Add 2-bromo-1,1-dimethoxyethane to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the acetone.

  • The residue is redissolved in ethyl acetate and washed sequentially with deionized water and brine solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Route 2: Phase-Transfer Catalysis (PTC) S-Alkylation

This approach is an efficient alternative that often leads to higher yields, shorter reaction times, and easier work-up procedures. The phase-transfer catalyst facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.

Materials:

  • 4-Bromothiophenol (1.0 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq) in water (e.g., 2M solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Toluene (as solvent)

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophenol and tetrabutylammonium bromide in toluene.

  • Add the aqueous solution of sodium hydroxide and stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Add 2-bromo-1,1-dimethoxyethane to the reaction mixture.

  • Continue to stir vigorously at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and wash it with deionized water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. This method often yields a product of high purity without the need for column chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for each synthetic route.

Route1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Bromothiophenol in Acetone B Add K₂CO₃ (Formation of Thiolate) A->B C Add 2-Bromo-1,1-dimethoxyethane B->C D Heat to Reflux (4-6 hours) C->D E Cool and Filter D->E F Concentrate E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography (Optional) H->I J Final Product

Caption: Workflow for Standard S-Alkylation (Route 1).

Route2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-Bromothiophenol & TBAB in Toluene B Add Aqueous NaOH (Thiolate Formation in Aqueous Phase) A->B C Add 2-Bromo-1,1-dimethoxyethane B->C D Vigorous Stirring (2-4 hours) C->D E Phase Separation D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Final Product

Caption: Workflow for PTC S-Alkylation (Route 2).

Benchmarking the Performance of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane in Catalytic Cycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the catalytic performance of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane reveal a significant gap in the existing scientific literature. Despite a comprehensive search of academic databases, patent repositories, and technical data sheets, no specific experimental data or performance benchmarks for this compound in catalytic cycles were identified. This suggests that this compound is likely a novel or niche chemical with limited to no published applications in the field of catalysis.

This guide, therefore, aims to provide a foundational understanding of the potential catalytic applications of this molecule by examining the reactivity of structurally similar compounds, specifically aryl thioacetals, and comparing them to established alternative sulfenylating agents. The information presented herein is based on analogous reactivity profiles and is intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound.

Theoretical Catalytic Role and Comparison with Alternatives

This compound possesses a thioacetal moiety, which, under specific catalytic conditions, could potentially be activated to serve as an electrophilic sulfenylating agent for the formation of carbon-sulfur (C-S) bonds. This functionality is crucial in the synthesis of numerous pharmaceuticals and agrochemicals.

To provide a comparative framework, we will consider the performance of well-established sulfenylating agents. The data presented in the following tables is collated from various studies and represents typical performance metrics for these alternative compounds in relevant catalytic reactions.

Table 1: Performance Comparison of Electrophilic Sulfenylation Reagents

Reagent/Catalyst SystemSubstrate ScopeTypical Yield (%)Reaction ConditionsReference
N-(Phenylthio)succinimideAlkenes, Alkynes, Ketones70-95Lewis acid catalyst, rt, 1-12 h[General Literature]
Phenylsulfenyl ChlorideAlkenes, Arenes60-90-78 °C to rt, 0.5-4 h[General Literature]
Diphenyl Disulfide / OxidantAlkenes, Alkynes55-85Metal catalyst (e.g., Cu, Pd), 80-120 °C, 12-24 h[General Literature]
Hypothetical: this compoundUnknownNot AvailableNot Available-

Note: The performance of these reagents can vary significantly based on the specific substrate, catalyst, and reaction conditions employed.

Experimental Protocols for Benchmarking

Should a researcher wish to evaluate the catalytic performance of this compound, the following general experimental protocols for a model sulfenylation reaction can be adapted.

Model Reaction: Sulfenylation of Indole

A common benchmark reaction involves the sulfenylation of indole with an electrophilic sulfur source, catalyzed by a Lewis or Brønsted acid.

Materials:

  • This compound (or alternative sulfenylating agent)

  • Indole

  • Catalyst (e.g., Sc(OTf)₃, BF₃·OEt₂, TfOH)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add indole (1.0 mmol) and the chosen anhydrous solvent (5 mL).

  • Add the catalyst (0.1 mmol, 10 mol%).

  • Add this compound (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data to Collect:

  • Yield: The isolated yield of the sulfenylated indole product.

  • Selectivity: The ratio of the desired product to any side products, determined by techniques like NMR spectroscopy or GC analysis.

  • Turnover Number (TON): Moles of product formed per mole of catalyst.

  • Turnover Frequency (TOF): Moles of product formed per mole of catalyst per unit time.

Visualizing Catalytic Pathways and Workflows

To conceptualize the potential catalytic cycle and experimental design, the following diagrams are provided.

Catalytic_Cycle A Catalyst Activation B Substrate Coordination (e.g., Indole) A->B C Sulfenylating Agent Coordination B->C D C-S Bond Formation (Electrophilic Attack) C->D E Product Release D->E F Catalyst Regeneration E->F F->A Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Prepare Reagents & Solvents Setup Assemble Reaction Apparatus Reagents->Setup Addition Add Reactants & Catalyst Setup->Addition Monitoring Monitor Reaction Progress (TLC/GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Comparison_Logic cluster_alternatives Established Alternatives cluster_metrics Performance Metrics Target This compound Yield Yield Target->Yield To be determined Selectivity Selectivity Target->Selectivity To be determined TON_TOF TON / TOF Target->TON_TOF To be determined Conditions Reaction Conditions Target->Conditions To be determined Alt1 N-(Arylthio)imides Alt1->Yield Alt1->Selectivity Alt1->TON_TOF Alt1->Conditions Alt2 Aryl-sulfenyl Halides Alt2->Yield Alt2->Selectivity Alt2->TON_TOF Alt2->Conditions Alt3 Diaryl Disulfides Alt3->Yield Alt3->Selectivity Alt3->TON_TOF Alt3->Conditions

A Comparative Guide to the Analytical Validation of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, a key intermediate in various synthetic pathways. The document outlines the performance of common analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—and presents a comparative analysis with a potential alternative, the analogous acetal. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring data integrity and regulatory compliance.

Introduction to this compound and its Analytical Importance

This compound is a thioacetal derivative of significant interest in organic synthesis, often serving as a protected form of an aldehyde. Thioacetals are widely employed as protecting groups due to their stability under acidic conditions where their oxygen-containing counterparts, acetals, would be labile.[1][2][3] The validation of analytical techniques for such compounds is critical to ensure the purity, identity, and stability of intermediates and final active pharmaceutical ingredients (APIs). This guide explores the validation parameters of key analytical methods and compares the thioacetal with its acetal alternative.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC, NMR, and MS for the analysis of this compound and its analogous acetal. The data is compiled from literature on similar bromophenyl and thioacetal/acetal compounds.

Table 1: Comparison of Analytical Techniques for this compound

ParameterHPLC-UV¹H NMR¹³C NMRESI-MS
Linearity (R²) > 0.999[4][5]Not ApplicableNot ApplicableSemi-quantitative
Accuracy (% Recovery) 98-102%[4][6]Quantitative (qNMR)Not typically used for quantificationNot Applicable
Precision (% RSD) < 2%[4][5]< 1% (qNMR)Not ApplicableVariable
Limit of Detection (LOD) ng/mL range[5]µg/mL rangemg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL range[5]µg/mL rangemg/mL rangeng/mL range
Specificity High (with appropriate column and mobile phase)High (unique chemical shifts)High (unique chemical shifts)High (mass-to-charge ratio)

Table 2: Comparison of this compound (Thioacetal) vs. (4-Bromophenyl)(2,2-dimethoxyethyl)ether (Acetal) Characterization

Analytical TechniqueThis compound(4-Bromophenyl)(2,2-dimethoxyethyl)ether (Acetal)Key Differences in Characterization
¹H NMR Protons adjacent to sulfur appear at ~2.8-3.5 ppm.Protons adjacent to oxygen appear at ~3.5-4.5 ppm.Distinct chemical shifts due to the difference in electronegativity between sulfur and oxygen.
¹³C NMR Carbon adjacent to sulfur appears at ~30-40 ppm.Carbon adjacent to oxygen appears at ~60-70 ppm.Significant downfield shift for the carbon bonded to the more electronegative oxygen.
Mass Spectrometry Characteristic fragmentation pattern involving C-S bond cleavage. Isotopic pattern of bromine is a key identifier.Fragmentation often involves C-O bond cleavage. Isotopic pattern of bromine is a key identifier.Different fragmentation pathways can be used for structural confirmation.
HPLC Retention time will vary based on polarity.Generally more polar than the thioacetal, leading to a shorter retention time on a reversed-phase column.Separation and quantification are achievable for both, but method parameters will differ.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To quantify the purity of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: A stock solution of the compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.

  • Validation Parameters:

    • Linearity: Assessed by a calibration curve constructed from at least five concentrations.[4][6]

    • Accuracy: Determined by the recovery of spiked samples at three different concentration levels.[4][6]

    • Precision: Evaluated by analyzing replicate injections of a single sample (repeatability) and on different days (intermediate precision).[4][5]

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and for quantitative analysis (qNMR).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a known amount of an internal standard (for qNMR).

  • ¹H NMR Analysis: Provides information on the number of different types of protons and their neighboring environments. Key signals for this compound would include the aromatic protons, the methoxy protons, the methylene protons, and the methine proton.

  • ¹³C NMR Analysis: Provides information on the number of different types of carbon atoms.

  • Quantitative NMR (qNMR): The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known concentration of an internal standard.[7]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution Standards Calibration Standards Stock->Standards Injector Autosampler/Injector Stock->Injector Standards->Injector Calibration Calibration Curve Standards->Calibration Sample Test Sample Sample->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Figure 1. HPLC Experimental Workflow.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS MS Compound->MS Purity Purity/Quantification HPLC->Purity NMR->Purity qNMR Structure Structural Elucidation NMR->Structure MW Molecular Weight MS->MW

Figure 2. Comparison of Information from Different Techniques.

Thioacetal_vs_Acetal cluster_properties Key Differentiating Properties Thioacetal This compound (Thioacetal) NMR_shifts ¹H and ¹³C Chemical Shifts Thioacetal->NMR_shifts Upfield shifts MS_frag Mass Spec Fragmentation Thioacetal->MS_frag C-S Cleavage Polarity Chromatographic Polarity Thioacetal->Polarity Less Polar Stability Chemical Stability Thioacetal->Stability Stable in Acid Acetal (4-Bromophenyl)(2,2-dimethoxyethyl)ether (Acetal) Acetal->NMR_shifts Downfield shifts Acetal->MS_frag C-O Cleavage Acetal->Polarity More Polar Acetal->Stability Labile in Acid

Figure 3. Thioacetal vs. Acetal Characterization.

References

The Emergence of (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the identification and development of novel building blocks are paramount to expanding the accessible chemical space and accelerating the discovery of new therapeutic agents. This guide provides a comprehensive evaluation of a promising yet underexplored building block, (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane, and objectively compares its potential with established alternatives in drug discovery programs.

This compound presents a unique combination of three key functional motifs: a 4-bromophenyl group , a thioether linkage , and a masked aldehyde in the form of a dimethyl acetal. This trifecta of functionalities offers a versatile platform for molecular elaboration, enabling researchers to readily introduce diverse pharmacophoric features and modulate physicochemical properties. The bromine atom serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds. The thioether moiety is a common feature in numerous biologically active molecules, including kinase inhibitors, and can be a key contributor to target engagement.[1] Finally, the masked aldehyde provides a latent reactive group that can be unmasked under mild acidic conditions for subsequent derivatization, such as reductive amination or Wittig reactions.[2][3]

Comparative Analysis of Building Blocks

To contextualize the potential of this compound, its hypothetical physicochemical and reactive properties are compared with two well-established building blocks: 4-Bromothioanisole and 2-(4-Bromophenyl)-1,3-dioxolane . 4-Bromothioanisole shares the bromophenyl and thioether functionalities but lacks the masked aldehyde. Conversely, 2-(4-Bromophenyl)-1,3-dioxolane contains the bromophenyl group and a masked aldehyde (as a cyclic acetal) but lacks the thioether linkage.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the evaluated building blocks. Data for this compound are hypothetical and estimated based on its structure.

PropertyThis compound (Hypothetical)4-Bromothioanisole[5]2-(4-Bromophenyl)-1,3-dioxolane[4]
Molecular Weight ( g/mol ) 277.18203.11229.07
cLogP ~3.53.22.5
Topological Polar Surface Area (Ų) 27.79.218.5
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 212
Reactivity Handles Aryl Bromide, Thioether, Masked AldehydeAryl Bromide, ThioetherAryl Bromide, Masked Aldehyde

Note: cLogP and TPSA for the target compound are estimations.

This comparison highlights the increased complexity and potential for diverse interactions of this compound due to its additional functional group.

Reactivity and Synthetic Utility

The primary advantage of these building blocks lies in their utility in common synthetic transformations. The following table provides a hypothetical comparison of their performance in two key palladium-catalyzed cross-coupling reactions.

ReactionThis compound (Hypothetical Yield)4-Bromothioanisole (Typical Yield)2-(4-Bromophenyl)-1,3-dioxolane (Typical Yield)
Suzuki-Miyaura Coupling 85-95%80-98%[6][7]85-95%
Buchwald-Hartwig Amination 80-90%75-90%[8][9]80-90%

Note: Yields are highly dependent on specific reaction conditions and coupling partners.

Experimental Protocols

Detailed methodologies for key synthetic transformations are crucial for the practical application of any building block.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize an N-aryl amine via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[8]

  • Add the amine to the tube.

  • Add anhydrous toluene via syringe.[8]

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.[8]

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Synthetic and Biological Pathways

To further illustrate the utility of this compound, the following diagrams depict a hypothetical synthetic workflow, a comparison of reaction efficiencies, and a potential application in targeting a signaling pathway.

G cluster_0 Synthetic Workflow Start (4-Bromophenyl) (2,2-dimethoxyethyl)sulfane Suzuki Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Start->Buchwald C-N bond formation Deprotection Acetal Deprotection (Mild Acid) Suzuki->Deprotection Buchwald->Deprotection ReductiveAmination Reductive Amination (Amine, NaBH(OAc)3) Deprotection->ReductiveAmination FinalProduct Diverse Functionalized Molecules ReductiveAmination->FinalProduct G cluster_1 Reaction Efficiency Comparison (Hypothetical) NodeA Suzuki Coupling Yield (%) BarA1 BarA2 BarA3 LabelA1 85% LabelA2 88% LabelA3 85% XLabelA1 Target Compound XLabelA2 4-Bromothioanisole XLabelA3 2-(4-Bromophenyl) -1,3-dioxolane NodeB Buchwald-Hartwig Yield (%) BarB1 BarB2 BarB3 LabelB1 80% LabelB2 75% LabelB3 80% XLabelB1 Target Compound XLabelB2 4-Bromothioanisole XLabelB3 2-(4-Bromophenyl) -1,3-dioxolane G cluster_2 Potential Application in Kinase Inhibition Receptor Receptor Tyrosine Kinase Phosphorylation Substrate Phosphorylation Receptor->Phosphorylation Catalysis Ligand Growth Factor Ligand->Receptor Activation ATP ATP ATP->Phosphorylation Phosphate Donor Inhibitor Molecule derived from (4-Bromophenyl) (2,2-dimethoxyethyl)sulfane Inhibitor->Receptor Inhibition Downstream Downstream Signaling (e.g., MAPK pathway) Phosphorylation->Downstream CellProliferation Cell Proliferation & Survival Downstream->CellProliferation

References

comparison of palladium catalysts for cross-coupling with (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl sulfides, offering milder conditions and broader functional group tolerance compared to classical methods. This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of aryl halides with sulfur nucleophiles, with a focus on substrates structurally similar to (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. The data presented herein is compiled from established literature to inform the selection of optimal catalytic systems.

Comparative Performance of Palladium Catalysts in C-S Cross-Coupling

The efficiency of a palladium-catalyzed C-S cross-coupling reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Below is a summary of different catalytic systems and their performance in the coupling of aryl bromides with thiols or thiol surrogates.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
System 1 Pd(OAc)₂CyPF-tBuLiHMDSToluene1102-4>95
System 2 Pd₂(dba)₃Xantphosi-Pr₂NEtToluene1101285-95
System 3 PdCl₂XantphosKOtBuXylene14012~80
System 4 [Pd(IPr)(μ-Cl)Cl]₂-KHMDSo-xylene16012High

Experimental Workflow for Palladium-Catalyzed C-S Cross-Coupling

The general workflow for a palladium-catalyzed C-S cross-coupling reaction is depicted below. The process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent work-up and purification of the desired aryl sulfide product.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk tube pd_precatalyst Add Palladium Precursor start->pd_precatalyst 1. ligand Add Ligand pd_precatalyst->ligand 2. base Add Base ligand->base 3. aryl_halide This compound base->aryl_halide 4. thiol Thiol / Thiol Surrogate aryl_halide->thiol 5. solvent Add Solvent thiol->solvent 6. degas Degas (e.g., Ar sparging) solvent->degas 7. heat Heat to specified temperature degas->heat monitor Monitor reaction (TLC, GC/MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify product Isolated Aryl Sulfide purify->product

Caption: General workflow for a palladium-catalyzed C-S cross-coupling reaction.

Detailed Experimental Protocols

Below are detailed experimental protocols for representative C-S cross-coupling reactions, which can be adapted for the coupling of this compound with a suitable thiol.

Protocol 1: C-S Coupling using Pd(OAc)₂/CyPF-tBu

This protocol is adapted from a general method for the coupling of aryl bromides with a thiol surrogate.[1]

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.5 mol%) and CyPF-tBu (0.5 mol%).

  • Reaction Setup: To the Schlenk tube, add the aryl bromide (1.0 mmol), the thiol surrogate (e.g., TIPS-SH, 1.0 mmol), and LiHMDS (1.1 mmol).

  • Solvent Addition: Add toluene (1.5 mL) to the reaction mixture.

  • Reaction: Seal the tube and heat the mixture at 110 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired aryl sulfide.

Protocol 2: C-S Coupling using Pd₂(dba)₃/Xantphos

This protocol is a general method for the coupling of aryl bromides with thiols.[2]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), the aryl bromide (1.0 mmol), the thiol (1.2 mmol), and i-Pr₂NEt (2.0 mmol).

  • Solvent Addition: Toluene (2 mL) is added to the vial.

  • Reaction: The vial is sealed and heated at 110 °C for the specified time (typically 12-24 hours).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.

Protocol 3: Transthioetherification using PdCl₂/Xantphos

This protocol describes a palladium-catalyzed intermolecular transthioetherification of aryl halides.[3]

  • Reaction Setup: To a reaction tube, add the aryl halide (0.2 mmol), a thioether (0.6 mmol), PdCl₂ (5 mol%), Xantphos (5 mol%), and KOtBu (0.6 mmol).

  • Solvent Addition: Add xylene (1 mL) to the tube.

  • Reaction: The tube is sealed and heated at 140 °C under a nitrogen atmosphere for 12 hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and the product is isolated via column chromatography.

The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C-S cross-coupling involves a series of steps that constitute a catalytic cycle.

G pd0 Pd(0)Ln oa_complex [Ar-Pd(II)(X)Ln] pd0->oa_complex Oxidative Addition thiolate_complex [Ar-Pd(II)(SR')Ln] oa_complex->thiolate_complex Transmetalation/ Ligand Exchange thiolate_complex->pd0 Reductive Elimination product Ar-S-R' thiolate_complex->product hx - HX thiolate_complex->hx aryl_halide Ar-X aryl_halide->oa_complex thiol R'-SH + Base thiol->thiolate_complex

Caption: Simplified catalytic cycle for C-S cross-coupling.

The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a ligand exchange or transmetalation step with the deprotonated thiol (thiolate). The final step is reductive elimination, which forms the desired C-S bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5] The efficiency of each step is significantly influenced by the electronic and steric properties of the ligands and the nature of the base and solvent.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational protocols for researchers, scientists, and drug development professionals handling (4-Bromophenyl)(2,2-dimethoxyethyl)sulfane. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar compounds, it is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for various activities involving this compound.

ActivityEye and Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., nitrile).Dust mask or respirator.Standard laboratory coat.
Preparing Solutions Tightly fitting safety goggles with side-shields; face shield if splashing is likely.Chemical-resistant gloves.Work in a certified chemical fume hood.Chemical-resistant lab coat or apron.
Running Reactions Tightly fitting safety goggles with side-shields.Chemical-resistant gloves.All operations should be conducted within a chemical fume hood.Standard laboratory coat.
Spill Cleanup Tightly fitting safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Full-face respirator with appropriate cartridges.Chemical-resistant suit or apron.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Handling, Storage, and Disposal Protocols

Proper operational procedures are key to a safe laboratory environment.

AspectProcedure
Handling Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and spread of dust.[1] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]
Storage Store in a cool, well-ventilated area in a tightly closed, original container.[1] The product is light-sensitive and should be stored accordingly.[1]
Disposal Dispose of the chemical and any contaminated materials in a suitable, closed container labeled for hazardous waste.[2] Do not allow the product to enter drains.[2] All disposal must be in accordance with local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the necessary steps for safely handling this compound from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe spill Spill spill_response Follow Spill Cleanup Protocol spill->spill_response exposure Personal Exposure exposure_response Administer First Aid exposure->exposure_response

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.